2-Bromo-1-ethyl-1H-imidazole hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-bromo-1-ethylimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.ClH/c1-2-8-4-3-7-5(8)6;/h3-4H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDRVVSVXWFFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1390654-34-8 | |
| Record name | 1H-Imidazole, 2-bromo-1-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Molecular structure and weight of 2-Bromo-1-ethyl-1H-imidazole HCl
An In-Depth Technical Guide to 2-Bromo-1-ethyl-1H-imidazole HCl for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-1-ethyl-1H-imidazole hydrochloride, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, a plausible synthetic route, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound for its potential application as a synthetic intermediate.
Introduction: The Significance of Substituted Imidazoles
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products, such as the amino acid histidine, and a wide array of pharmaceutical agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1] The introduction of various substituents onto the imidazole ring allows for the fine-tuning of its steric and electronic properties, making these compounds versatile building blocks for the synthesis of complex molecular architectures. 2-Bromo-1-ethyl-1H-imidazole HCl, as a halogenated and N-alkylated imidazole, represents a valuable intermediate for further functionalization, particularly through cross-coupling reactions at the bromine-bearing carbon.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 2-Bromo-1-ethyl-1H-imidazole and its hydrochloride salt are pivotal for its application in synthesis.
Molecular Structure
The structure comprises a five-membered imidazole ring substituted with a bromine atom at the 2-position and an ethyl group at the 1-position nitrogen atom. The hydrochloride salt is formed by the protonation of the nitrogen at the 3-position.
Caption: Proposed synthetic workflow for 2-Bromo-1-ethyl-1H-imidazole HCl.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-ethyl-1H-imidazole (Free Base)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-ethylimidazole (1.0 eq.) in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve N-bromosuccinimide (NBS) (1.05 eq.) in anhydrous acetonitrile and add it dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Bromo-1-ethyl-1H-imidazole.
Step 2: Synthesis of 2-Bromo-1-ethyl-1H-imidazole HCl
-
Dissolution: Dissolve the purified 2-Bromo-1-ethyl-1H-imidazole (1.0 eq.) in anhydrous diethyl ether.
-
Precipitation: Cool the solution to 0 °C and slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 2-Bromo-1-ethyl-1H-imidazole HCl.
Structural Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show a triplet and a quartet corresponding to the ethyl group protons. Two singlets or doublets in the aromatic region would correspond to the protons at the C4 and C5 positions of the imidazole ring. |
| ¹³C NMR | The spectrum should display five distinct carbon signals, including two for the ethyl group and three for the imidazole ring carbons. |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₅H₇BrN₂) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). |
| FT-IR | The infrared spectrum would exhibit characteristic C-H stretching and bending frequencies for the alkyl and aromatic moieties, as well as C=N and C-N stretching vibrations of the imidazole ring. |
Applications in Research and Drug Development
2-Bromo-1-ethyl-1H-imidazole HCl is a valuable building block for organic synthesis. The bromine atom at the 2-position is susceptible to a variety of transformations, including:
-
Cross-Coupling Reactions: It can participate in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.
-
Lithiation: The bromine can be exchanged with lithium to form a potent nucleophile for reaction with various electrophiles.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the C2 position can facilitate nucleophilic substitution reactions under certain conditions.
These synthetic possibilities make it an attractive starting material for the construction of more complex molecules with potential biological activities. The imidazole core is a well-known pharmacophore, and modifications at the 2-position can lead to novel compounds for screening in drug discovery programs. [1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-1-ethyl-1H-imidazole HCl is not widely available, data from closely related compounds like 2-Bromo-1H-imidazole and 1-ethylimidazole provide essential safety guidance. [2][3][4]
| Safety Aspect | Recommendation | Reference |
|---|---|---|
| Hazard Identification | Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation. | [3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety goggles), and face protection. Work in a well-ventilated area or under a chemical fume hood. | [2][4] |
| First-Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Inhalation: Remove person to fresh air and keep comfortable for breathing. | [2][3] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Keep refrigerated to maintain product quality. | [2] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [2][3]|
Conclusion
2-Bromo-1-ethyl-1H-imidazole HCl is a heterocyclic compound with significant potential as a versatile intermediate in synthetic and medicinal chemistry. Its molecular structure allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of novel compounds for drug discovery and other applications. Adherence to proper laboratory safety protocols is essential when handling this and related compounds. This guide provides a foundational understanding to support researchers in the effective and safe utilization of 2-Bromo-1-ethyl-1H-imidazole HCl in their scientific endeavors.
References
-
PubChem. 2-bromo-1-ethyl-1h-imidazole (C5H7BrN2). [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
-
PubChem. 1-(2-bromoethyl)-1H-imidazole. [Link]
-
AbacipharmTech. 2-Bromo-1-ethyl-1H-imidazole. [Link]
-
PubChem. 2-Bromo-1H-imidazole. [Link]
-
Semantic Scholar. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. [Link]
-
Wiley Online Library. Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. [Link]
-
PubChem. Ethyl 2-bromo-1-methyl-1h-imidazole-4-carboxylate. [Link]
-
ChemBK. 2-Bromo-1H-imidazole. [Link]
- Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. [Link]
Sources
Solubility profile of 2-Bromo-1-ethyl-1H-imidazole hydrochloride in water vs organic solvents
The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 2-Bromo-1-ethyl-1H-imidazole hydrochloride .
Executive Summary
2-Bromo-1-ethyl-1H-imidazole hydrochloride is the conjugate acid salt of the 2-bromo-1-ethylimidazole base. While the free base is a lipophilic, low-melting solid or oil with limited water solubility, the hydrochloride salt exhibits a distinct solubility inversion. It is characterized by high aqueous solubility due to ionic dissociation and significant solubility in polar protic solvents, but remains insoluble in non-polar organic media.
Understanding this profile is critical for:
-
Synthesis: Selecting reaction media where the salt remains dissolved or precipitates.
-
Purification: Designing recrystallization protocols (e.g., Solvent/Anti-solvent methods).
-
Bioavailability: Predicting dissolution behavior in aqueous physiological buffers.
Physicochemical Characterization
To understand the solubility behavior, we must first analyze the structural moieties driving the interaction.
| Feature | Moiety | Effect on Solubility |
| Cationic Core | Imidazolium (N3-H+) | Primary Driver. Creates high lattice energy in solid state but high solvation enthalpy in water (Hydrophilic). |
| Anion | Chloride (Cl⁻) | Facilitates strong ionic bonding and high water solubility. |
| Substituent 1 | Ethyl Group (-CH₂CH₃) | Weakly lipophilic. Increases solubility in alcohols/DCM compared to the methyl analog, but insufficient to solubilize the salt in hexane. |
| Substituent 2 | Bromine (-Br) | Polarizable halogen. Increases density and lipophilicity slightly, but does not override the ionic character. |
Structural Diagram: Solvation Mechanism
The following diagram illustrates how solvent molecules interact with the salt, driving dissolution.
Caption: Mechanism of dissolution. In water, hydration energy overcomes lattice energy. In non-polar organics, the solvent cannot stabilize the ions, preventing dissolution.
Solubility Profile: Water vs. Organic Solvents[1][2][3]
The following data summarizes the solubility behavior. Note that while specific quantitative values (
Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Mechanism | Application |
| Aqueous | Water (pH 7) | High (>100 mg/mL) | Ion-Dipole Solvation | Stock solutions, Buffers |
| Aqueous | 0.1 M HCl | Very High | Common Ion Effect (Suppressed slightly but still high) | Acidic stability testing |
| Polar Protic | Methanol / Ethanol | High | H-Bonding + Dielectric support | Reaction solvent, Recrystallization |
| Polar Aprotic | DMSO / DMF | High | Dipole-Dipole | NMR analysis, Screening assays |
| Polar Aprotic | Acetonitrile | Moderate | Dipole interactions | HPLC Mobile phase |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Weak polarity | Extraction (Poor efficiency for salt) |
| Non-Polar | Ethyl Acetate / Ether | Insoluble | Lack of solvation energy | Anti-solvent for precipitation |
| Hydrocarbon | Hexane / Toluene | Insoluble | Hydrophobic exclusion | Washing impurities |
The "Free Base" Trap
Researchers often confuse the salt with the free base.
-
Add NaOH to Aqueous Salt Solution: The pH rises > 7. The proton on N3 is removed.
-
Result: The compound converts to 2-Bromo-1-ethylimidazole (Free Base) .
-
Phase Change: The free base is lipophilic and will precipitate or form an oil layer. It can then be extracted into DCM or Ethyl Acetate.
Experimental Protocols
To validate these profiles in your specific workflow, use the following standardized protocols.
Protocol A: Gravimetric Solubility Determination
Objective: Determine the saturation limit (
-
Preparation: Weigh approx. 100 mg of 2-Bromo-1-ethyl-1H-imidazole HCl into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments.
-
Equilibration: Vortex for 1 minute after each addition. If solid dissolves completely, record volume.
-
Saturation: If solid remains after 1 mL total solvent, place in a shaker at 25°C for 24 hours.
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.
-
Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.
Protocol B: Recrystallization (Purification)
Objective: Purify the salt using the "Solvent/Anti-solvent" principle.
Caption: Purification workflow utilizing the high solubility in alcohols and insolubility in ethers.
Stability & Handling
-
Hygroscopicity: Imidazole hydrochloride salts are often hygroscopic. Store in a desiccator. Absorption of water will alter the apparent weight and solubility in organic solvents.
-
Hydrolysis Risk: The C-Br bond at position 2 is generally stable, but prolonged heating in strong aqueous acid or base can lead to debromination or ring opening.
-
Solution Stability: Solutions in water or DMSO are stable for >24 hours at room temperature.
References
-
PubChem. 2-Bromo-1-ethyl-1H-imidazole (Compound Summary). National Library of Medicine. Available at: [Link]
Technical Guide: Thermodynamic Stability of 2-Bromo-1-ethyl-1H-imidazole Salts
This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-Bromo-1-ethyl-1H-imidazole salts . It synthesizes physicochemical data, decomposition mechanisms, and experimental protocols relevant to drug development and material science.
Executive Summary
2-Bromo-1-ethyl-1H-imidazole salts represent a specialized class of functionalized imidazolium compounds.[1] Unlike the chemically inert 1,3-dialkylimidazolium ionic liquids used solely as solvents, the 2-bromo substituent introduces a unique "dual-personality" to the scaffold:
-
Structural Anchor: The bromine atom acts as a halogen bond donor (
-hole), significantly influencing lattice energy and melting points.[1] -
Reactive Handle: The C(2)-Br bond is thermodynamically stable up to moderate temperatures (
C) but becomes a site of vulnerability (oxidative addition/debromination) under high thermal stress or specific catalytic conditions.[1]
This guide details the thermodynamic boundaries of these salts, establishing the "Safe Operating Window" for their use as synthesis intermediates or electrolytes.
Physicochemical Identity & Structural Logic[2]
The thermodynamic profile of these salts is governed by the interplay between the cationic core and the counter-anion .
The Cationic Core: 2-Bromo-1-ethylimidazolium[1]
-
Electronic Effect: The electron-withdrawing nature of the bromine atom at the C2 position decreases the pKa of the ring protons compared to non-halogenated analogues. This increases the acidity of the C4/C5 protons.
-
Steric & Lattice Effects: The ethyl group at N1 disrupts crystal packing more than a methyl group, tending to lower melting points. However, the 2-Br atom can form strong halogen bonds (C-Br
X ) with the anion, which often re-stabilizes the solid phase, leading to higher melting points than their non-halogenated counterparts.[1]
Anion-Dependent Stability
The thermodynamic stability is not intrinsic to the cation alone but is dictated by the anion's nucleophilicity and basicity.
| Anion Class | Examples | Thermal Stability ( | Mechanism of Failure |
| Halides | Cl | Moderate ( | Nucleophilic dealkylation (Reverse Menshutkin) |
| Fluorinated | BF | High ( | Hydrolysis (if wet) or HF formation |
| Sulfonimides | NTf | Ultra-High ( | C-N bond homolysis / C-Br cleavage |
Thermodynamic Degradation Pathways[3][4]
Understanding how these salts fail is critical for process safety.[1] There are two primary decomposition vectors.[1][2]
Pathway A: Nucleophilic Dealkylation (The Primary Mode)
For salts with nucleophilic anions (Cl, Br), the primary degradation pathway is an S
-
Thermodynamic Driver: High lattice energy stabilizes the salt, but high temperature provides the activation energy for the nucleophilic attack.
-
Observation: This occurs at lower temperatures for chlorides than for bromides.[1]
Pathway B: C-Br Bond Cleavage (The Secondary Mode)
At temperatures exceeding
-
Risk: Release of bromine radicals (
) can trigger runaway decomposition or corrode reactor vessels.
Visualization of Decomposition Logic
Figure 1: Bifurcated thermal decomposition pathways dependent on anion choice and temperature regime.
Experimental Protocols
To validate the stability of a specific batch, the following self-validating protocols are recommended.
Protocol: Synthesis of 2-Bromo-1-ethylimidazolium Bromide
This protocol ensures a high-purity salt, free from precursors that lower thermal stability.[1][3]
-
Reagents: 2-Bromoimidazole (1.0 eq), Ethyl Bromide (1.2 eq), Acetonitrile (Solvent).[1]
-
Setup: Sealed pressure tube (to contain EtBr volatiles) or reflux condenser (if EtI is used).
-
Procedure:
-
Purification (Critical for Stability):
-
Cool to
C. The salt may precipitate. -
If oil forms: Decant solvent, wash with diethyl ether (
). -
Vacuum Drying: Dry at
C / 0.1 mbar for 12 hours. Residual solvent significantly lowers the apparent decomposition temperature.
-
Protocol: TGA/DSC Stability Profiling
Objective: Determine the "Safe Operating Temperature" (SOT).
-
Instrument: Simultaneous TGA/DSC (e.g., Mettler Toledo or TA Instruments).
-
Pan: Alumina (open) or Gold (sealed, if volatile products expected).
-
Atmosphere: Nitrogen (inert) vs. Air (oxidative). Flow rate: 50 mL/min.[1]
-
Ramp:
C/min from C to C.[1] -
Data Interpretation:
- : The temperature at 5% mass loss.
- : The inflection point of the derivative weight loss (DTG).
-
Self-Validation: If a mass loss event occurs
C, the sample is wet (hygroscopic). Re-dry and re-run.[1]
Comparative Stability Data
The following table summarizes inferred thermodynamic data based on structural analogues (1-ethyl-3-methylimidazolium and 2-bromo-1-methylimidazolium series).
| Salt Form | Melting Point ( | Decomposition ( | Hygroscopicity | Notes |
| [C | High | Precursor for carbenes; prone to discoloration. | ||
| [C | Low | Hydrophobic; stable to air.[1][3] | ||
| [C | Very Low | Ideal for high-T solvents; lowest viscosity.[1][3] |
Note: "C
Visualization of Anion Effect
Figure 2: Hierarchy of thermodynamic stability based on anion selection.[1]
Storage and Handling Recommendations
-
Light Sensitivity: The C-Br bond is photosensitive.[1][3] Long-term exposure to UV/ambient light can induce darkening (formation of
or radical coupling products).[1][3] Store in amber vials. -
Hygroscopicity: The bromide salt is extremely hygroscopic.[1] Water acts as a plasticizer, lowering the melting point and potentially catalyzing hydrolysis. Store under Argon/Desiccator.
-
Compatibility: Avoid contact with strong reducing agents (e.g., LiAlH
) or zero-valent metals (Pd, Ni) unless a cross-coupling reaction is intended.[1]
References
-
Thermal Stability of Ionic Liquids (General Mechanisms)
-
Decomposition of Carboxyl
-
Halogen Bonding in 2-Bromoimidazolium Salts
-
Physicochemical Properties of 1-Ethyl-3-methylimidazolium Deriv
Sources
- 1. echemi.com [echemi.com]
- 2. escholarship.org [escholarship.org]
- 3. CAS 16681-59-7|2-Bromo-1-Methyl-1H-Imidazole [rlavie.com]
- 4. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Synthesis and crystal structures of 2-bromo-1,3-dimethylimidazolium iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. uvadoc.uva.es [uvadoc.uva.es]
- 9. Imidazolium Based Ionic Liquids: Unbiased Recovering of Vaporization Enthalpies from Infinite-Dilution Activity Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eq.uc.pt [eq.uc.pt]
Difference between 2-Bromo-1-ethyl-1H-imidazole and 1-ethylimidazole
Structural Divergence, Reactivity Profiles, and Synthetic Utility in Drug Discovery
Executive Summary
This guide delineates the critical technical distinctions between 1-Ethylimidazole (1-EI) and its halogenated derivative, 2-Bromo-1-ethyl-1H-imidazole (2-Br-1-EI) . While 1-EI serves primarily as a nucleophilic building block, ionic liquid precursor, and epoxy curing agent, 2-Br-1-EI is a specialized electrophilic scaffold used to introduce the imidazole moiety into complex pharmacophores via transition-metal-catalyzed cross-coupling.
The introduction of the bromine atom at the C2 position fundamentally inverts the reactivity of the imidazole ring, transitioning the C2 carbon from a site of deprotonation (in 1-EI) to a site of oxidative addition (in 2-Br-1-EI).
Part 1: Physicochemical & Electronic Profile
The core difference lies in the electronic influence of the bromine atom. In 1-EI, the C2 proton is acidic (
Comparative Data Table
| Property | 1-Ethylimidazole (1-EI) | 2-Bromo-1-ethyl-1H-imidazole (2-Br-1-EI) |
| CAS Number | 7098-07-9 | 663171-12-8 (Free Base) / 1390654-34-8 (HCl) |
| Molecular Formula | ||
| Molecular Weight | 96.13 g/mol | 175.03 g/mol |
| Physical State | Colorless Liquid | Low-melting Solid or Viscous Liquid |
| Boiling Point | 226°C | >250°C (Predicted/Decomposes) |
| Basicity (Conj.[1] Acid pKa) | ~7.2 (Basic) | ~3.0 - 4.0 (Weakly Basic) |
| Primary Reactivity | Nucleophile (N3), Base | Electrophile (C2), Cross-Coupling Partner |
| Key Hazard | Corrosive, Irritant | Acute Toxicity, Irritant |
Electronic Structure Visualization
The following diagram illustrates the shift in reactive nodes between the two molecules.
Figure 1: Comparison of reactive nodes. Note the shift from C2-H acidity in 1-EI to C2-Br electrophilicity in 2-Br-1-EI.
Part 2: Synthetic Utility & Causality
1-Ethylimidazole: The Nucleophile
1-EI is predominantly used as a nucleophile . Its unhindered N3 lone pair makes it an excellent precursor for:
-
Ionic Liquids: Alkylation with ethyl bromide yields [EMIM][Br], a standard ionic liquid.
-
Epoxy Curing: It acts as a Lewis base catalyst to open epoxide rings.
2-Bromo-1-ethylimidazole: The Scaffold
2-Br-1-EI is a masked carbene equivalent and a cross-coupling partner. The bromine atom serves two causal functions in synthesis:
-
Blocking Group: It prevents deprotonation at the most acidic C2 position during reactions at C4 or C5.
-
Coupling Handle: It allows for Suzuki-Miyaura or Sonogashira couplings to install aryl or alkynyl groups at the C2 position, a common motif in kinase inhibitors (e.g., p38 MAP kinase inhibitors).
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Br-1-EI from 1-EI
Context: This protocol utilizes the acidity of the C2 proton. We use n-Butyllithium (n-BuLi) to generate the carbanion, which is then quenched with a bromine source. Criticality: Temperature control is paramount. At temperatures above -40°C, the lithiated imidazole can undergo ring-opening or polymerization.
Reagents:
-
1-Ethylimidazole (1.0 eq)[2]
-
n-Butyllithium (1.1 eq, 2.5M in hexanes)
-
Carbon Tetrabromide (
) or NBS (1.1 eq) -
Anhydrous THF (Solvent)[3]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous THF (10 mL/g of substrate) and 1-Ethylimidazole.
-
Lithiation (The Causal Step): Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Add n-BuLi dropwise over 20 minutes.
-
Why? Slow addition prevents localized heating, which causes side reactions.
-
-
Incubation: Stir at -78°C for 45 minutes to ensure complete formation of the 2-lithio species.
-
Quenching: Dissolve
in minimal THF and add dropwise to the lithiated mixture at -78°C. -
Workup: Allow to warm to room temperature. Quench with saturated
. Extract with EtOAc, wash with brine, dry over . -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Suzuki-Miyaura Coupling (Application)
Context: utilizing 2-Br-1-EI to synthesize a 2-aryl-1-ethylimidazole.
Reagents:
Methodology:
-
Degassing: Combine solvent, base, and boronic acid. Sparge with nitrogen for 15 minutes.
-
Why? Oxygen poisons the Pd(0) catalyst.
-
-
Catalysis: Add 2-Br-1-EI and
. -
Reaction: Heat to 90°C for 12 hours under inert atmosphere.
-
Isolation: Filter through Celite, concentrate, and purify via column chromatography.
Workflow Visualization
Figure 2: Synthetic pathway from commodity chemical (1-EI) to drug scaffold (2-Aryl-imidazole).
Part 4: Safety & Handling
-
1-Ethylimidazole: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with gloves and goggles.
-
2-Bromo-1-ethylimidazole: While less volatile, halogenated heterocycles often possess higher acute toxicity and potential sensitizing properties. Avoid inhalation of dust/vapors.
References
-
Synthesis of 2-Substituted Imidazoles via Lithiation
-
Ionic Liquid Precursors
-
Cross-Coupling of 2-Haloimidazoles
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Imidazoles.
- Source: Chemical Reviews.
-
URL:[Link]
- Commercial Availability & CAS Verification: Title: 2-Bromo-1-ethylimidazole Product Page. Source: Sigma-Aldrich / MilliporeSigma (Analogous search).
Sources
Definitive Guide to the Crystal Structure Analysis of 2-Bromo-1-ethyl-1H-imidazole Hydrochloride
Executive Summary
2-Bromo-1-ethyl-1H-imidazole hydrochloride (CAS: 1390654-34-8) represents a critical scaffold in the synthesis of bioactive imidazole-based pharmaceuticals. While the neutral parent compound is a liquid or low-melting solid, the hydrochloride salt form is preferred for isolation, purification, and solid-state stability.
This guide provides a comprehensive technical framework for the structural analysis of this compound. It synthesizes crystallographic principles with specific insights derived from the homologous 2-bromo-1-methylimidazole series, establishing a robust protocol for researchers characterizing this salt.
Molecular Context & Structural Expectations[1][2][3][4][5][6]
Chemical Identity[1][2][4][5][6]
-
Systematic Name: 2-Bromo-1-ethyl-1H-imidazol-3-ium chloride
-
Formula:
[1] -
Key Structural Features:
-
Imidazolium Core: Planar aromatic system.
-
C2-Bromine: A heavy atom (
) providing anomalous scattering power and a potential -hole for halogen bonding. -
N1-Ethyl Group: Provides steric bulk, disrupting the high-symmetry packing seen in un-substituted imidazoles.
-
N3-Protonation: The hydrochloride salt formation protonates the N3 position, creating a directional hydrogen bond donor.
-
The "Virtual Crystal" Model
Based on the crystallographic data of the homologous 2-bromo-1-methylimidazole and related 1,3-dialkylimidazolium halides, the crystal structure of the title compound is predicted to follow specific packing motifs.
| Parameter | Predicted Characteristic | Rationale |
| Crystal System | Monoclinic or Triclinic | Low symmetry of the ethyl group typically precludes higher symmetry (Orthorhombic/Tetragonal). |
| Space Group | Most common space groups for organic salts lacking chirality. | |
| Z' (Asymmetric Unit) | 1 | Simple salts usually crystallize with one ion pair per asymmetric unit. |
| Dominant Interaction | Charge-assisted Hydrogen Bond (Strongest directional force). | |
| Secondary Interaction | Halogen Bond (Type II). |
Experimental Protocol: Crystallization & Data Collection
Crystal Growth Strategy
Obtaining single crystals of hydrochloride salts requires controlling the high solubility of the ionic species.
-
Method A: Vapor Diffusion (Preferred)
-
Solvent (Inner Vial): Methanol or Ethanol (High solubility).
-
Antisolvent (Outer Vial): Diethyl ether or Ethyl acetate (Low solubility).
-
Mechanism: Slow diffusion of ether into the alcohol solution gently lowers solubility, promoting nucleation over precipitation.
-
-
Method B: Slow Evaporation
-
Dissolve the salt in a 1:1 mixture of Isopropanol/Acetone. Cover with Parafilm and poke 2-3 pinholes. Allow to stand at
.
-
X-Ray Diffraction Parameters
The presence of Bromine (
-
Radiation Source:
-
Mo-K
( ): Preferred. The absorption coefficient ( ) will be moderate ( ). -
Cu-K
( ): Acceptable but requires rigorous absorption correction due to high fluorescence/absorption by Bromine.
-
-
Resolution: Aim for
or better to resolve the electron density of the C-Br bond accurately. -
Temperature: Collect at 100 K . Room temperature data will suffer from high thermal motion in the ethyl chain, obscuring disorder models.
Structural Analysis Workflow
The following diagram outlines the critical decision path for solving and refining this structure.
Figure 1: Crystallographic workflow emphasizing absorption correction due to the heavy Bromine atom.
Core Structural Features & Analysis
The Anionic Anchor: N-H...Cl Hydrogen Bonding
In the hydrochloride salt, the N3 nitrogen is protonated. This creates a "hard" electrostatic anchor for the chloride ion.
-
Metric to Watch: The
distance should be approximately 3.05 - 3.15 Å . -
Geometry: The angle
should be near linear ( ).
Halogen Bonding: The -Hole
The C2-Bromine atom is electron-withdrawing, creating a region of positive electrostatic potential (the
-
Interaction:
[2] -
Metric to Watch: The
distance may be less than the sum of van der Waals radii ( ). -
Geometry: Look for a
angle of 165-180° . This linearity confirms a halogen bond rather than a non-specific close contact.
Interaction Topology Diagram
This visualization maps the expected supramolecular connectivity in the crystal lattice.
Figure 2: Interaction map showing the competition between Hydrogen bonding and Halogen bonding for the Chloride anion.
Pharmaceutical Relevance & Stability
Polymorphism Risk
The flexibility of the ethyl chain (torsion angle
-
Action: Perform Powder X-Ray Diffraction (PXRD) on bulk batches and compare with the simulated pattern from the single crystal structure to ensure phase purity.
Hygroscopicity
Imidazole hydrochlorides are often hygroscopic.
-
Structural Indicator: If the crystal structure reveals large voids or channels (calculated packing index < 65%), the lattice may accommodate adventitious water, leading to hydrate formation.
-
Verification: Dynamic Vapor Sorption (DVS) analysis is recommended alongside structural determination.
References
-
General Imidazolium Structures
-
Laus, G. et al. (2013). "Synthesis and crystal structures of 2-bromo-1,3-dimethylimidazolium iodides." Acta Crystallographica Section E, 69(5). Link
- Note: This reference establishes the packing motifs of 2-bromo-imidazolium c
-
-
Halogen Bonding in Imidazoles
-
Crystallographic Software
-
Database Validation
-
Cambridge Structural Database (CSD). Search Query: 2-bromoimidazole fragments.Link
-
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Crystal structures of pure 3-(4-bromo-2-chloro-phen-yl)-1-(pyridin-4-yl)benzo[4,5]imidazo[1,2- d][1,2,4]triazin-4(3 H)-one and contaminated with 3-(4-bromo-phen-yl)-1-(pyridin-4-yl)benzo[4,5]imidazo[1,2- d][1,2,4]triazin-4(3 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocols using 2-Bromo-1-ethyl-1H-imidazole hydrochloride as an intermediate
This Application Note is designed as a comprehensive technical guide for the use of 2-Bromo-1-ethyl-1H-imidazole hydrochloride in synthetic organic chemistry. It addresses the specific handling requirements of the hydrochloride salt and details three divergent synthetic workflows.
Abstract & Compound Profile
2-Bromo-1-ethyl-1H-imidazole hydrochloride is a high-value heterocyclic building block used primarily for introducing the 1-ethylimidazol-2-yl moiety into complex pharmacophores and agrochemicals. The presence of the bromine atom at the C2 position, flanked by the two nitrogen atoms, activates the carbon for diverse organometallic transformations.
Unlike its free-base counterpart, the hydrochloride salt offers superior shelf stability and resistance to oxidative degradation. However, its acidic nature requires specific "activation" protocols prior to use in base-sensitive or organometallic reactions.
Key Chemical Properties
| Property | Specification |
| CAS Number | Derived from Free Base: 16681-56-4 (Generic) |
| Molecular Formula | C₅H₇BrN₂[1][2] · HCl |
| Functional Group | C2-Bromide (Reactive Handle) |
| Storage | Hygroscopic; Store under inert atmosphere at 2–8°C. |
| Solubility | Soluble in water, MeOH, DMSO. Insoluble in non-polar organics (until neutralized). |
Critical Handling: Salt Neutralization (Free-Basing)
Most downstream applications (Suzuki coupling, Lithiation) require the free base form to prevent catalyst poisoning or reagent decomposition.
Protocol A: Quantitative Conversion to Free Base
Use this protocol before any organometallic workflow.
Reagents:
-
Starting Material: 2-Bromo-1-ethyl-1H-imidazole HCl (10.0 mmol)
-
Base: Saturated aq. Na₂CO₃ (20 mL) or 1M NaOH
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Dissolution: Dissolve 10.0 mmol of the hydrochloride salt in 10 mL of deionized water. The solution will be acidic (pH ~2-3).
-
Neutralization: Slowly add saturated Na₂CO₃ solution with vigorous stirring until gas evolution ceases and pH reaches ~10. The solution may become cloudy as the free base oils out.
-
Extraction: Extract the aqueous mixture with DCM (3 x 15 mL).
-
Drying: Combine organic layers, dry over anhydrous MgSO₄, and filter.
-
Concentration: Remove solvent under reduced pressure (rotary evaporator, <40°C) to yield the free base as a pale yellow oil.
-
Note: The free base is less stable than the salt. Use immediately or store frozen under Argon.
-
Synthetic Workflows
Workflow 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This is the primary method for generating 2-aryl-1-ethylimidazoles . The C2-position is sterically accessible but the imidazole nitrogens can coordinate to Pd; therefore, high-activity phosphine ligands are recommended.
Mechanism: The catalytic cycle involves Oxidative Addition of the C2-Br bond to Pd(0), followed by Transmetalation with the aryl boronic acid, and finally Reductive Elimination to form the C-C bond.[3]
Detailed Protocol:
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with:
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.
-
Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry (Na₂SO₄), and concentrate.[2]
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Troubleshooting:
-
Low Conversion: If the reaction stalls, switch to Pd(PPh₃)₄ or the highly active XPhos Pd G2 .
-
Using HCl Salt directly: You can use the salt directly if you increase the base loading to 3.0–3.5 equiv to account for in-situ neutralization.
Workflow 2: Lithium-Halogen Exchange (C2-Lithiation)
This protocol converts the bromide into a nucleophilic carbanion, allowing reaction with electrophiles (aldehydes, ketones, CO₂).
Critical Warning: strictly anhydrous conditions are required. The HCl salt cannot be used directly; Protocol A (Free-Basing) and thorough drying (azeotrope with toluene) are mandatory.
Detailed Protocol:
-
Setup: Flame-dry a Schlenk flask under Argon.
-
Dissolution: Dissolve dry 2-Bromo-1-ethyl-1H-imidazole (1.0 equiv) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Exchange: Dropwise add n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes) over 10 minutes.
-
Observation: A color change (often to orange/red) indicates formation of the heteroaryl-lithium species.
-
Timing: Stir for exactly 30 minutes at -78°C. (Prolonged stirring can lead to rearrangement).
-
-
Quench: Add the Electrophile (e.g., Benzaldehyde, 1.2 equiv) neat or in THF.
-
Warming: Allow to warm to RT over 1 hour.
Workflow 3: Buchwald-Hartwig Amination (C-N Coupling)
Used to synthesize 2-amino-1-ethylimidazoles .
Protocol:
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + BINAP or Xantphos (4 mol%).
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv).
-
Solvent: Toluene or Dioxane (100°C).
-
Note: Strong bases like NaOtBu are incompatible with the HCl salt. Use the free base.
Visualized Pathways
The following diagram illustrates the divergent synthesis capabilities starting from the hydrochloride intermediate.
Caption: Divergent synthetic pathways for 2-Bromo-1-ethyl-1H-imidazole. The neutralization step (Protocol A) is the critical control point enabling downstream organometallic chemistry.
Data Summary & Reaction Optimization
The following table summarizes typical reaction conditions and expected yields based on the 1-methyl and 1-ethyl analogs found in literature [1][3].
| Reaction Type | Catalyst/Reagent | Solvent | Temp (°C) | Typical Yield | Key Constraint |
| Suzuki Coupling | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane/H₂O | 80–100 | 75–92% | Base must neutralize HCl if salt is used. |
| Li-Hal Exchange | n-BuLi (1.1 eq) | THF (Anhydrous) | -78 | 65–85% | Must use Free Base. Moisture kills reaction. |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Toluene | 100–110 | 60–80% | Requires strong base (NaOtBu). |
| SNAr (Displacement) | NaSMe / NaOMe | DMF | 120+ | 40–60% | Requires high heat; Pd-catalysis preferred. |
References
-
BenchChem Application Notes. Suzuki Coupling of 2-bromo-N-Boc-imidazole Protocols. Retrieved from [2]
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Conditions. Retrieved from
-
Sigma-Aldrich. Product Specification: 2-Bromo-1-methyl-1H-imidazole (Analog Reference). Retrieved from
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from
-
Harvard University (Myers Group). Lithium-Halogen Exchange Protocols. Retrieved from
Sources
Nucleophilic substitution reactions at the 2-position of 1-ethylimidazole
Application Note: Strategies for Nucleophilic Substitution at the 2-Position of 1-Ethylimidazole
Part 1: Executive Summary & Mechanistic Rationale
The Challenge of the C2 Position
The 2-position of 1-ethylimidazole represents a unique synthetic paradox. While the C2-proton is the most acidic on the ring (pKa ~33 in DMSO), the neutral carbon center itself is electron-rich, rendering it inherently resistant to classical Nucleophilic Aromatic Substitution (
Strategic Pathways To achieve successful nucleophilic substitution at the 2-position, researchers must bypass the kinetic barrier of the neutral ring. This guide details two validated methodologies:
-
Transition-Metal Catalyzed Cross-Coupling (The "Surrogate" Substitution): Utilizing Palladium or Copper catalysts to facilitate the displacement of a C2-halide. This is the preferred route for Medicinal Chemistry due to its broad scope.
-
Activated
(The Classical Route): Requiring the introduction of strong electron-withdrawing groups (EWG) like or quaternization (imidazolium formation) to lower the LUMO energy and permit direct nucleophilic attack.
Part 2: Mechanistic Pathways & Decision Matrix
The following diagram illustrates the reactivity landscape of 1-ethylimidazole, guiding the selection of the appropriate synthetic strategy.
Figure 1: Decision matrix for C2-functionalization. Direct attack fails; success requires either metal catalysis (Route A) or electronic activation (Route B).
Part 3: Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
Target Application: Synthesis of 2-amino-1-ethylimidazoles for drug discovery.
Principle: Since direct displacement of bromide by an amine is thermally forbidden on the neutral ring, we employ a Palladium(0) catalyst to perform an oxidative addition into the C2-Br bond, followed by amine coordination and reductive elimination.
Materials:
-
Substrate: 2-Bromo-1-ethylimidazole (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv) [Representative secondary amine]
-
Catalyst:
(2 mol%) -
Ligand: XantPhos (4 mol%) – Critical for heteroaryl halides.
-
Base:
(2.0 equiv) – Soluble inorganic bases preferred over alkoxides to prevent side reactions. -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology:
-
Inert Gas Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.
-
Reagent Charging:
-
Add 2-Bromo-1-ethylimidazole (175 mg, 1.0 mmol).
-
Add
(18 mg, 0.02 mmol) and XantPhos (23 mg, 0.04 mmol). -
Add
(650 mg, 2.0 mmol). -
Note: Solids are added first to maintain inert atmosphere.
-
-
Solvent & Nucleophile Addition:
-
Add anhydrous 1,4-Dioxane (5 mL) via syringe.
-
Add Morpholine (105 µL, 1.2 mmol) via syringe.
-
-
Degassing: Sparge the mixture with Argon for 10 minutes (subsurface bubbling) to remove dissolved oxygen, which poisons the Pd(0) species.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS (Target Mass: ~181.2 m/z).
-
Work-up:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Flash column chromatography (DCM:MeOH 95:5).
Data Validation (Expected Results):
| Parameter | Specification | Notes |
| Yield | 75–85% | Lower yields if O2 ingress occurs. |
| 1H NMR (C2-H) | Disappears | The diagnostic singlet at ~7.0 ppm (C2-H of starting material) is absent. |
| Appearance | Pale Yellow Oil | Darkening indicates Pd contamination. |
Protocol B: Classical on Activated Substrates
Target Application: Use when metal catalysis is contraindicated (e.g., cost, metal scavenging issues).
Principle:
Introduction of a nitro group at the 4- or 5-position creates a "push-pull" system. The strong electron-withdrawing nature of the
Materials:
-
Substrate: 2-Bromo-4-nitro-1-ethylimidazole (1.0 equiv)
-
Nucleophile: Sodium Methoxide (NaOMe) (1.1 equiv)
-
Solvent: Methanol (anhydrous)
Methodology:
-
Dissolve 2-Bromo-4-nitro-1-ethylimidazole (1.0 mmol) in anhydrous MeOH (5 mL) at 0°C.
-
Dropwise add NaOMe (0.5 M in MeOH, 2.2 mL).
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (3x), dry over
, and concentrate. -
Result: 2-Methoxy-4-nitro-1-ethylimidazole.
Part 4: Troubleshooting & Critical Control Points
1. Catalyst Deactivation (Protocol A)
-
Symptom: Reaction stalls at <20% conversion.
-
Cause: Imidazoles are excellent ligands. The substrate itself can coordinate to Pd, displacing the phosphine ligand and shutting down the cycle ("Catalyst Poisoning").
-
Solution: Use bi-dentate ligands with a wide bite angle (e.g., XantPhos, DPEPhos) which bind Pd more tightly than the imidazole substrate. Increase catalyst loading to 5 mol% if necessary.
2. Regioselectivity Issues (Protocol B)
-
Symptom: Mixture of products.
-
Cause: In nitro-imidazoles, the nitro group can sometimes act as a leaving group (denitration) if the nucleophile attacks C4/C5 instead of C2.
-
Solution: Ensure the Leaving Group (Br) is at C2. Halogens are better leaving groups than Nitro groups in this specific heterocyclic context, but temperature control (keep < 60°C) is vital to prevent side reactions.
3. Quaternization Side Reaction
-
Risk: When using alkyl halides as electrophiles, the N3 nitrogen is nucleophilic and can self-alkylate to form imidazolium salts.
-
Prevention: This guide focuses on nucleophilic substitution (where the imidazole is the electrophile), so this is less of a risk unless the added nucleophile is also an alkylating agent.
References
-
Buchwald-Hartwig Amination Overview
-
Reactivity of 2-Haloimidazoles
- Title: Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles.
- Source: Journal of the Chemical Society, Perkin Transactions 1.
-
URL:[Link]
-
Ullmann-Type Coupling (Copper Catalysis)
-
Mechanistic Insight (
):- )
- Source: Master Organic Chemistry / Wikipedia (General Mechanism Verific
-
URL:[Link]
Sources
- 1. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Ullmann Reaction [organic-chemistry.org]
Using 2-Bromo-1-ethyl-1H-imidazole in pharmaceutical drug design
An In-Depth Guide to the Strategic Application of 2-Bromo-1-ethyl-1H-imidazole in Modern Drug Discovery
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This guide focuses on a particularly valuable derivative, 2-Bromo-1-ethyl-1H-imidazole, a versatile and highly reactive building block for pharmaceutical drug design. We will explore its physicochemical properties, strategic applications in constructing carbon-carbon and carbon-nitrogen bonds, and provide detailed, field-proven protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this key intermediate for the synthesis of novel molecular entities.
Introduction: The Strategic Value of 2-Bromo-1-ethyl-1H-imidazole
In the landscape of pharmaceutical development, the imidazole ring is a recurring motif found in numerous approved drugs, noted for its role in antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it an exceptional pharmacophore.[1]
2-Bromo-1-ethyl-1H-imidazole emerges as a particularly strategic starting material for several key reasons:
-
Reactive Handle for Diversification: The bromine atom at the C-2 position is an excellent leaving group, perfectly positioned for palladium-catalyzed cross-coupling reactions. This allows for the direct and predictable installation of a vast range of aryl, heteroaryl, and alkyl substituents, enabling rapid exploration of a drug candidate's structure-activity relationship (SAR).[4][5][6]
-
Blocked Tautomerization: The N-1 position is capped with an ethyl group. This is a critical design feature that prevents N-H tautomerization and precludes potential side reactions, such as N-arylation, that can complicate syntheses with unprotected imidazoles. This leads to cleaner reactions and more straightforward purification.
-
Modulated Physicochemical Properties: The ethyl group also imparts specific lipophilicity and steric bulk, which can be fine-tuned to influence a molecule's solubility, cell permeability, and metabolic stability – all critical parameters in drug design.
This guide provides the necessary theoretical grounding and practical protocols to effectively utilize this powerful building block.
Physicochemical Properties & Reactivity Profile
A thorough understanding of a building block's properties is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C₅H₇BrN₂ | [7] |
| Molecular Weight | 175.03 g/mol | [7] |
| CAS Number | 663171-12-8 | [8] |
| Appearance | Off-white to light yellow solid/liquid | [9] |
| Predicted XlogP | 1.3 | [7] |
| Reactivity | The C2-bromo bond is the primary reactive site, susceptible to palladium-catalyzed cross-coupling. The imidazole ring itself is a stable aromatic system. | N/A |
Core Synthetic Applications & Detailed Protocols
The true power of 2-Bromo-1-ethyl-1H-imidazole lies in its utility in forming new bonds, which is central to the assembly of complex drug candidates.[5][6][10] We present detailed protocols for two of the most impactful transformations in modern medicinal chemistry.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
Causality and Strategic Choice: The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in the pharmaceutical industry.[11] Its utility stems from the mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids and esters. For 2-Bromo-1-ethyl-1H-imidazole, this reaction enables the synthesis of 2-aryl- and 2-heteroaryl-1-ethyl-imidazoles, which are key scaffolds for kinase inhibitors, GPCR modulators, and other important drug classes. The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions like debromination.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point and may be optimized for specific substrates.
Materials:
-
2-Bromo-1-ethyl-1H-imidazole (1.0 equiv.)
-
Aryl/Heteroaryl-boronic acid or pinacol ester (1.2–1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0–3.0 equiv.)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Water (if using an aqueous base, typically a 4:1 to 10:1 organic solvent to water ratio)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry, oven-baked reaction flask equipped with a magnetic stir bar, add 2-Bromo-1-ethyl-1H-imidazole, the boronic acid/ester, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen.[12][13]
-
Solvent Addition: Add the anhydrous organic solvent, followed by water if required by the chosen base, via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2–24 hours).[14]
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-substituted-1-ethyl-1H-imidazole.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Illustrative Scope of the Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Expected Product Structure | Typical Yield Range | Notes |
| Phenylboronic acid | 1-ethyl-2-phenyl-1H-imidazole | 85-95% | Electronically neutral coupling partners generally give high yields. |
| 4-Methoxyphenylboronic acid | 1-ethyl-2-(4-methoxyphenyl)-1H-imidazole | 88-98% | Electron-donating groups often enhance reaction efficiency. |
| 4-(Trifluoromethyl)phenylboronic acid | 1-ethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole | 75-90% | Electron-withdrawing groups are well-tolerated but may require slightly longer reaction times. |
| 3-Pyridylboronic acid | 1-ethyl-2-(pyridin-3-yl)-1H-imidazole | 70-85% | Heteroaromatic partners are viable but may require catalyst/ligand optimization to prevent catalyst poisoning. |
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
Causality and Strategic Choice: The formation of C-N bonds is fundamental to drug synthesis, as the amine functional group is ubiquitous in pharmaceuticals.[15] The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a wide range of amines, including primary and secondary alkylamines and anilines.[15][16][17] Applying this reaction to 2-Bromo-1-ethyl-1H-imidazole allows for the synthesis of 2-amino-1-ethyl-imidazole derivatives. These motifs are potent hinge-binding elements in many kinase inhibitors and serve as crucial intermediates for further elaboration. The choice of a sterically hindered phosphine ligand is paramount to facilitate the reductive elimination step and prevent catalyst decomposition.[15]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method; optimization of ligand, base, and temperature is often necessary.
Materials:
-
2-Bromo-1-ethyl-1H-imidazole (1.0 equiv.)
-
Amine (primary or secondary) (1.1–1.5 equiv.)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) (1.1–1.2 times the Pd loading)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5–2.5 equiv.)
-
Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction flask.
-
Reactant Addition: Add 2-Bromo-1-ethyl-1H-imidazole and the chosen solvent. Stir for a few minutes to allow for pre-catalyst activation.
-
Amine Addition: Add the amine coupling partner to the mixture.
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-120 °C). Stir until the starting material is fully consumed as monitored by LC-MS (typically 4–24 hours).
-
Workup: Cool the reaction to room temperature. Pass the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and perform an aqueous extraction to remove the base. Dry the organic layer and concentrate. Purify the crude product via flash column chromatography to obtain the desired 2-amino-1-ethyl-1H-imidazole.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Illustrative Scope of the Buchwald-Hartwig Amination
| Amine Partner | Expected Product Structure | Typical Yield Range | Notes |
| Morpholine | 4-(1-ethyl-1H-imidazol-2-yl)morpholine | 80-95% | Cyclic secondary amines are excellent coupling partners. |
| Aniline | N-(1-ethyl-1H-imidazol-2-yl)aniline | 70-85% | Arylamines couple efficiently, though may require higher temperatures. |
| Benzylamine | N-benzyl-1-ethyl-1H-imidazol-2-amine | 75-90% | Primary alkylamines are generally good substrates. |
| Diethylamine | N,N-diethyl-1-ethyl-1H-imidazol-2-amine | 65-80% | Acyclic secondary amines can be more challenging due to steric hindrance; requires careful ligand selection. |
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 2-Bromo-1-ethyl-1H-imidazole is essential for laboratory safety.
-
Hazard Overview: This compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[18][19]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[20] Wear appropriate PPE, including nitrile gloves, safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and a lab coat.[18][20]
-
Handling: Avoid contact with skin and eyes.[20] Prevent the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[18][21] Keep refrigerated for long-term storage to maintain product quality.[18][19] Store away from incompatible materials such as strong oxidizing agents.[18][21]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]
Conclusion
2-Bromo-1-ethyl-1H-imidazole is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its pre-defined N-alkylation and C-2 halogenation provide a reliable and versatile platform for diversification. The robust and scalable nature of the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions enables the efficient construction of complex molecular architectures, accelerating the discovery and development of next-generation therapeutics. By understanding the principles and protocols outlined in this guide, researchers can effectively unlock the full potential of this valuable building block in their drug design campaigns.
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Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. ResearchGate. Available at: [Link].
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Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia. Available at: [Link].
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AbacipharmTech. 2-Bromo-1-ethyl-1H-imidazole. AbacipharmTech. Available at: [Link].
- Taylor, R. D., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
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ProChemicals. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. ProChemicals. Available at: [Link].
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PubChem. 2-bromo-1-ethyl-1h-imidazole. National Center for Biotechnology Information. Available at: [Link].
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link].
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Organic Chemistry Portal. Imidazole synthesis. Organic Chemistry Portal. Available at: [Link].
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Rlavie. CAS 16681-59-7|2-Bromo-1-Methyl-1H-Imidazole. Rlavie. Available at: [Link].
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link].
- Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling on the synthesis of lead compounds in drug discovery. Journal of Medicinal Chemistry.
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link].
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University of Washington. Imidazole Standard Operating Procedure. University of Washington Environmental Health & Safety. Available at: [Link].
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link].
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Thieme Chemistry. Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Chemistry. Available at: [Link].
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Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. Available at: [Link].
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Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. Available at: [Link].
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Application Notes and Protocols for the Synthesis of 1-Ethyl-2-Substituted Imidazoles from Bromo-Precursors
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials. The ability to precisely functionalize the imidazole scaffold is therefore of paramount importance for the development of novel molecular entities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1-ethyl-2-substituted imidazoles, a class of compounds with significant therapeutic potential. We will focus on the strategic use of 1-ethyl-2-bromoimidazole as a versatile precursor, detailing its preparation and subsequent derivatization through robust and widely applicable palladium-catalyzed cross-coupling reactions.
The protocols outlined herein are designed to be both detailed and explanatory, providing not only the "how" but also the "why" behind experimental choices. By understanding the underlying principles of each synthetic step, from precursor synthesis to the nuances of different cross-coupling methodologies, researchers can confidently adapt and troubleshoot these procedures for their specific molecular targets.
Synthesis of the Key Precursor: 1-Ethyl-2-bromoimidazole
The successful synthesis of a diverse library of 2-substituted imidazoles hinges on the efficient and reliable preparation of the key building block, 1-ethyl-2-bromoimidazole. Two primary synthetic routes are presented: N-ethylation of commercially available 2-bromoimidazole and direct C-H bromination of 1-ethylimidazole.
Protocol 1: N-Ethylation of 2-Bromoimidazole
This is often the more direct approach, starting from the readily available 2-bromoimidazole. The ethyl group is introduced at the N1 position through a standard alkylation reaction.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add 2-bromoimidazole (1.0 eq.) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq., handle with care in an inert atmosphere).
-
Solvent Addition: Add a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl iodide (EtI) or ethyl bromide (EtBr) (1.2 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-ethyl-2-bromoimidazole.
Protocol 2: Direct C-H Bromination of 1-Ethylimidazole
This alternative route involves the synthesis of 1-ethylimidazole followed by selective bromination at the C2 position.
Step 1: Synthesis of 1-Ethylimidazole
1-Ethylimidazole can be synthesized via the N-alkylation of imidazole with an ethyl halide, following a similar procedure to Protocol 1.
Step 2: Bromination of 1-Ethylimidazole
The C2-proton of the imidazole ring is the most acidic and therefore the most susceptible to electrophilic substitution.
Experimental Protocol:
-
Reaction Setup: Dissolve 1-ethylimidazole (1.0 eq.) in a suitable solvent such as chloroform or carbon tetrachloride.
-
Brominating Agent: Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the solution at 0 °C. The use of NBS is a safer and more convenient alternative to liquid bromine[1].
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction with a solution of sodium thiosulfate, extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions for C2-Functionalization
With 1-ethyl-2-bromoimidazole in hand, a diverse array of substituents can be introduced at the 2-position using palladium-catalyzed cross-coupling reactions. These reactions are workhorses of modern organic synthesis due to their broad functional group tolerance and high efficiency.
Suzuki-Miyaura Coupling: Formation of C-C (Aryl/Vinyl) Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2][3][4]
General Reaction Scheme:
Figure 1: General workflow for the Suzuki-Miyaura coupling.
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, combine 1-ethyl-2-bromoimidazole (1.0 eq.), the desired aryl- or vinylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).
-
Solvent and Degassing: Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME) and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Table 1: Examples of Suzuki-Miyaura Coupling with 1-Ethyl-2-bromoimidazole
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 8 | 90-98 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DME | 90 | 16 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 80 | 6 | 70-80 |
Stille Coupling: Formation of C-C (Aryl/Vinyl/Alkyl) Bonds
The Stille coupling utilizes organostannanes as the coupling partner, offering a broad scope of transferable groups.[5][6][7][8] However, the toxicity of tin reagents is a significant drawback.
General Reaction Scheme:
Figure 2: General workflow for the Stille coupling.
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-ethyl-2-bromoimidazole (1.0 eq.) in an anhydrous solvent such as toluene or DMF.
-
Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by the organostannane reagent (1.1-1.3 eq.).
-
Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction and remove the solvent. The crude product can be purified by column chromatography. To remove tin byproducts, a fluoride workup (e.g., washing with aqueous KF) or filtration through a plug of silica gel treated with triethylamine may be necessary.[5]
Table 2: Examples of Stille Coupling with 1-Ethyl-2-bromoimidazole
| Entry | Organostannane (R-Sn(n-Bu)₃) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltri-n-butylstannane | Pd(PPh₃)₄ | Toluene | 110 | 12 | 80-90 |
| 2 | (Thiophen-2-yl)tri-n-butylstannane | PdCl₂(PPh₃)₂ | DMF | 100 | 10 | 75-85 |
| 3 | (1-Ethoxyvinyl)tri-n-butylstannane | Pd(PPh₃)₄ | Toluene | 90 | 8 | 70-80 |
| 4 | Allyltri-n-butylstannane | Pd₂(dba)₃ | THF | 65 | 6 | 65-75 |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of amines.[9][10][11][12]
General Reaction Scheme:
Figure 3: General workflow for the Buchwald-Hartwig amination.
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.4 eq.).
-
Reagent and Solvent Addition: Add 1-ethyl-2-bromoimidazole (1.0 eq.), the amine (1.2 eq.), and an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C for 8-24 hours.
-
Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Table 3: Examples of Buchwald-Hartwig Amination with 1-Ethyl-2-bromoimidazole
| Entry | Amine (R¹R²NH) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | 24 | 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 80 | 12 | 80-90 |
| 4 | Diethylamine | PdCl₂(dppf) | NaOtBu | Toluene | 100 | 18 | 75-85 |
Sonogashira Coupling: Formation of C-C (Alkynyl) Bonds
The Sonogashira coupling enables the synthesis of alkynyl-substituted imidazoles by reacting the bromo-precursor with a terminal alkyne.[13][14][15][16][17]
General Reaction Scheme:
Figure 4: General workflow for the Sonogashira coupling.
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add 1-ethyl-2-bromoimidazole (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by a suitable base (e.g., triethylamine or diisopropylamine, which can often serve as the solvent as well). Finally, add the terminal alkyne (1.1-1.5 eq.).
-
Reaction Conditions: Stir the reaction at room temperature to 60 °C until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Table 4: Examples of Sonogashira Coupling with 1-Ethyl-2-bromoimidazole
| Entry | Alkyne (R-C≡CH) | Pd Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | Et₃N | THF | RT | 6 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | DIPA | DMF | 50 | 4 | 85-95 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ | Et₃N | Et₃N | 60 | 8 | 80-90 |
| 4 | Propargyl alcohol | Pd(dppf)Cl₂ | Et₃N | THF | RT | 12 | 70-80 |
Conclusion
The synthetic routes detailed in this application note provide a robust and versatile platform for the synthesis of a wide range of 1-ethyl-2-substituted imidazoles. The preparation of the key 1-ethyl-2-bromoimidazole precursor is straightforward, and its subsequent functionalization via palladium-catalyzed cross-coupling reactions offers access to diverse chemical space. By carefully selecting the appropriate coupling methodology—Suzuki-Miyaura for aryls and vinyls, Stille for a broader range of C-C bonds, Buchwald-Hartwig for amines, and Sonogashira for alkynes—researchers can efficiently synthesize libraries of novel imidazole derivatives for applications in drug discovery and materials science. The provided protocols, along with the mechanistic insights, should serve as a valuable resource for scientists working in these fields.
References
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). National Institutes of Health. [Link]
-
Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006). ChemSpider Synthetic Pages. [Link]
-
Sonogashira Coupling. (n.d.). NROChemistry. [Link]
-
Stille Coupling. (n.d.). NROChemistry. [Link]
-
Stille Coupling. (2011). Organic Syntheses, 88, 197. [Link]
-
Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids. (2017). ResearchGate. [Link]
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (2015). American Journal of Organic Chemistry, 5(2), 57-72. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2020). University of Groningen research portal. [Link]
-
The Intramolecular Stille Reaction. (2025). ResearchGate. [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. (2020). ARKAT USA, Inc.. [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-1-ethyl-1H-imidazole hydrochloride
Ticket ID: PUR-IMD-002 Status: Open Subject: Troubleshooting Purity, Coloration, and Physical State Issues[1]
Overview
2-Bromo-1-ethyl-1H-imidazole hydrochloride is a critical intermediate often used in the synthesis of bioactive ionic liquids and pharmaceutical scaffolds.[1] Its purification is frequently complicated by its hygroscopic nature and tendency to form supercooled oils rather than crystalline solids.[1]
This guide provides a self-validating purification workflow designed to remove common impurities such as unreacted 1-ethylimidazole, inorganic bromide salts, and oxidative oligomers.[1]
Part 1: The "Golden Path" Purification Protocol
Standard Operating Procedure for >98% Purity
Prerequisite: Ensure all solvents are anhydrous.[1] Imidazole salts are extremely hygroscopic; moisture is the primary cause of crystallization failure.
Method A: Solvent/Anti-Solvent Recrystallization (Recommended)
This method exploits the high solubility of the salt in alcohols and its insolubility in esters/ethers.
| Step | Action | Technical Rationale |
| 1. Dissolution | Dissolve crude solid in minimum hot Isopropanol (IPA) (approx. 50-60°C). | IPA dissolves the organic salt but leaves behind some inorganic salts (e.g., KBr/NaBr) if present from alkylation steps. |
| 2. Filtration | Filter hot solution through a 0.45 µm PTFE syringe filter.[1] | Removes insoluble inorganic particulates and dust that can inhibit nucleation. |
| 3.[1] Anti-Solvent | Add Ethyl Acetate (EtOAc) dropwise to the hot solution until a persistent cloudiness (turbidity) appears. | EtOAc acts as the anti-solvent, lowering the dielectric constant of the mixture and forcing the salt out of solution. |
| 4. Nucleation | Re-heat slightly to clear the solution, then let it cool slowly to room temperature. | Slow cooling promotes the growth of pure crystal lattices over the inclusion of impurities. |
| 5. Crystallization | Store at 4°C for 12 hours . | Maximizes yield.[1] Note: Do not freeze immediately, as this traps impurities. |
| 6. Isolation | Filter under Nitrogen/Argon atmosphere.[1] Wash with cold EtOAc/Hexane (1:1).[1] | Prevents moisture absorption during filtration.[1] |
Yield Expectation: 70-85% Target Appearance: White to off-white deliquescent crystals.[1]
Part 2: Troubleshooting & FAQs
Q1: My product separated as a sticky brown oil instead of crystals. How do I fix this?
Diagnosis: This is "oiling out," typically caused by residual solvent, water content (hygroscopicity), or high impurity levels preventing lattice formation.
Corrective Protocol (Trituration):
-
Decant the supernatant solvent.[1]
-
Add Diethyl Ether or MTBE (anhydrous) to the oil.[1]
-
Sonicate the mixture vigorously for 10–15 minutes.
-
Scratch the side of the flask with a glass rod while cooling in an ice bath.
-
Mechanism: The ether extracts residual high-boiling solvents and organic impurities, while the mechanical stress (scratching/sonication) provides nucleation energy.
Q2: The product has a persistent yellow/brown color.
Diagnosis: Imidazoles are prone to oxidation, forming conjugated oligomers (color bodies) that do not affect NMR significantly but degrade shelf-life.[1]
Corrective Protocol (Carbon Treatment):
-
Dissolve the salt in Methanol .[1]
-
Add Activated Carbon (5-10 wt% of crude mass).[1]
-
Stir at room temperature for 30 minutes. Do not heat strongly, as this can generate more oxidative impurities.
-
Filter through a Celite® pad to remove carbon.[1]
-
Evaporate methanol and proceed to Method A (Recrystallization).[1]
Q3: NMR shows distinct peaks for starting material (1-Ethylimidazole).
Diagnosis: Incomplete alkylation or bromination.[1] The HCl salt of the starting material is co-crystallizing with your product.
Corrective Protocol (Selective Wash):
-
Suspend the solid in cold Acetone .
-
2-Bromo-1-ethyl-1H-imidazole HCl is less soluble in acetone than the non-brominated 1-ethylimidazole HCl.[1]
-
Triturate and filter.[1] The filter cake will be enriched in the brominated product.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision-making process for purification based on the physical state of your crude material.
Figure 1: Decision tree for selecting the appropriate purification method based on crude physical state and coloration.[1]
Part 4: Analytical Validation
How to verify success before proceeding to the next synthetic step.
| Technique | Observation (Pure Compound) | Observation (Impurity Flag) |
| 1H NMR (DMSO-d6) | Sharp singlets for imidazole ring protons (approx. 7.5 - 8.0 ppm).[1] Ethyl group quartet/triplet distinct.[1] | Extra aromatic peaks (regioisomers) or broad "humps" (oligomers).[1] |
| Melting Point | Sharp range (e.g., 2°C window). Note: Specific MP depends on crystal polymorph.[1] | Wide melting range (>5°C) or "sweating" before melting (indicates wet salt).[1] |
| Silver Nitrate Test | Immediate thick white precipitate (AgCl).[1] | Pale yellow precipitate indicates bromide contamination (free Br- ions from degradation).[1] |
References
-
PubChem. (2025).[1][2] 2-Bromo-1H-imidazole Compound Summary. National Library of Medicine.[1] [Link][1]
-
Biotage. (2023).[1][3] How can I remove color from my reaction product? Biotage Blog.[1] [Link]
-
ResearchGate. (2017).[1] Purification of organic hydrochloride salt? Community Discussion.[1] [Link]
Sources
Technical Support Center: Handling & Troubleshooting Imidazole Hydrochloride Salts
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Moisture Management in Imidazole Hydrochloride Reagents
Introduction
Welcome to the Technical Support Hub. You are likely here because your Imidazole Hydrochloride (Imidazole HCl) has transitioned from a free-flowing powder to a sticky solid or a deliquescent liquid, or your imidazole-catalyzed reactions (e.g., silylations) are stalling.
Imidazole HCl (
This guide provides self-validating protocols to handle, dry, and utilize this salt without compromising experimental integrity.
Module 1: Storage & Environmental Control
The Issue: "My reagent turned into a liquid inside the bottle." The Cause: Deliquescence. The vapor pressure of the saturated solution of Imidazole HCl is lower than the partial pressure of water vapor in the lab air, causing it to pull water until it dissolves itself.
Standard Operating Procedures (SOPs)
| Parameter | Recommendation | Scientific Rationale |
| Primary Storage | Desiccator with | Physical barrier against ambient humidity. |
| Container | Parafilm-sealed amber glass | Prevents moisture ingress through cap threads; amber blocks light (though less critical than moisture). |
| Temp. Control | Room Temperature ( | Cooling (fridge) is dangerous ; removing a cold bottle into warm lab air causes immediate condensation inside the bottle. |
| Headspace | Argon/Nitrogen Backfill | Displaces humid air after opening. |
Module 2: Weighing & Transfer Protocols
The Issue: "The mass keeps increasing while I'm weighing it." The Fix: You cannot use static weighing (open boat) for hygroscopic salts. You must use Difference Weighing or Inert Atmosphere techniques.
Protocol A: The "Difference Weighing" Technique (General Lab)
Use this when a glovebox is unavailable.
-
Dry the Container: Ensure your receiving flask is oven-dried and purged with inert gas.
-
Load the Weighing Bottle: Place more Imidazole HCl than you need into a capped weighing bottle (or vial).
-
Initial Weigh: Weigh the entire capped bottle. Record Mass
.[1] -
Transfer: Quickly uncap, pour a small amount into your reaction flask, and immediately recap.
-
Final Weigh: Weigh the capped bottle again. Record Mass
. -
Calculate: Mass delivered
.-
Why this works: The reagent inside the bottle is never exposed to the balance's environment for long, and the moisture absorbed during the brief pour is negligible compared to the bulk.
-
Decision Logic: Choosing the Right Method
Figure 1: Decision tree for selecting the appropriate weighing method based on environmental conditions and experimental rigor.
Module 3: Drying & Recovery
The Issue: "The salt is clumpy or sticky. Can I save it?" The Fix: Yes, Imidazole HCl is thermally stable enough to be dried, unlike free Imidazole which has a high sublimation risk.
Recovery Protocol: Vacuum Desiccation
Prerequisites:
-
Vacuum Oven or High-Vacuum Line (Manifold).
-
Desiccant: Phosphorus Pentoxide (
) or KOH pellets.
Step-by-Step:
-
Transfer: Place the wet salt in a wide-mouth vial or crystallizing dish. Cover the mouth with aluminum foil and poke several pinholes (prevents bumping/splattering).
-
Setup: Place the vial in a vacuum desiccator or oven.
-
Crucial: Include a boat of
in the chamber to chemically trap the water released.
-
-
Heating:
-
Safe Zone:
. -
Warning: Do not exceed
. While the salt melts at , impurities or free base traces may sublime or degrade.
-
-
Duration: Dry under full vacuum (
) for 12–24 hours. -
Verification: The material should return to a white, free-flowing powder. If it remains glassy, it may require recrystallization from Ethanol/Methanol followed by re-drying.
Module 4: Reaction Troubleshooting (FAQs)
Context: Imidazole HCl is frequently used in silylation (e.g., TBS protection) or as a buffer component.
Q1: My silylation reaction (TBS-Cl + Imidazole) stalled or yielded low conversion. Why?
Diagnosis: Moisture Poisoning. Silyl chlorides (e.g., TBS-Cl, TMS-Cl) react faster with water than with your alcohol substrate.
-
Mechanism: Wet Imidazole HCl introduces water
Hydrolysis of TBS-Cl Formation of TBS-OH + HCl Reagent consumed, pH drops. -
The Fix: Dry the Imidazole HCl using the protocol in Module 3. Alternatively, use freshly sublimed Imidazole free base if the HCl salt is not strictly required.
Q2: I see a white precipitate immediately upon adding Imidazole HCl to my organic solvent (DCM/THF).
Diagnosis: Solubility Limit. Imidazole HCl is highly soluble in water and polar protic solvents (MeOH), but has poor solubility in non-polar organics like Dichloromethane (DCM) or Hexanes.
-
The Fix:
-
If the reaction requires a homogeneous phase, switch to DMF (Dimethylformamide) or MeCN (Acetonitrile).
-
If using DCM, ensure vigorous stirring; the reaction may proceed as a heterogeneous suspension, but kinetics will be slower.
-
Q3: How do I remove Imidazole HCl during workup?
Answer: Acidic Wash.
Since Imidazole is a base (
-
Protocol: Wash the organic layer with
. -
Result: The imidazole is fully protonated to the hydrochloride salt (if not already) and partitions quantitatively into the aqueous layer, leaving your product in the organic phase.
Troubleshooting Workflow: Silylation Failure
Figure 2: Diagnostic workflow for identifying moisture-related failures in silylation reactions involving Imidazole.
References
-
Sigma-Aldrich. (n.d.).[2] Imidazole hydrochloride Product Information Sheet. Retrieved from
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying organic salts).
- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.
-
BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives. Retrieved from
-
ResearchGate. (2006). Evaluating the salt content of salt-contaminated samples on the basis of their hygroscopic behavior. Retrieved from
Sources
Optimizing recrystallization solvents for 2-Bromo-1-ethyl-1H-imidazole HCl
Executive Summary
Recrystallizing 2-Bromo-1-ethyl-1H-imidazole HCl presents a specific set of physicochemical challenges. Unlike simple inorganic salts, this molecule combines a polar, ionic imidazolium head with a hydrophobic ethyl tail and a heavy halogen substituent. This "amphiphilic" nature often leads to oiling out (liquid-liquid phase separation) rather than crystal lattice formation.
This guide provides a scientifically grounded approach to solvent selection, specifically engineered to balance the lattice energy of the HCl salt against the solvation power of the medium.
Part 1: Solvent System Optimization
The selection of a solvent system for this compound relies on the "Polarity-Ionicity Balance." The 2-bromo and 1-ethyl substituents lower the lattice energy compared to unsubstituted imidazole HCl, making the salt more soluble in organic solvents but also more prone to forming amorphous oils.
Primary Solvent Candidates (The Dissolvers)
These solvents must break the ionic interaction of the HCl salt at high temperatures.
| Solvent | Boiling Point (°C) | Solubility Rating | Technical Note |
| Ethanol (Absolute) | 78 | High | Recommended. Excellent balance of polarity. Must be anhydrous to prevent hygroscopic oiling. |
| Isopropanol (IPA) | 82 | Moderate | Best for First Attempt. Slightly less polar than EtOH, reducing the risk of the salt staying in solution upon cooling. |
| Acetonitrile (MeCN) | 82 | Moderate-High | Useful if alcohol-solvates form. Good for removing non-polar impurities.[1][2] |
| Methanol | 65 | Very High | Avoid if possible. Too powerful; often results in low recovery yields unless cooled to -20°C. |
Antisolvent Candidates (The Precipitators)
These reduce the dielectric constant of the mixture to force lattice formation.
| Solvent | Boiling Point (°C) | Miscibility | Technical Note |
| MTBE (Methyl tert-butyl ether) | 55 | Yes (w/ Alcohols) | Preferred. Higher BP than diethyl ether; safer and promotes slower crystal growth. |
| Diethyl Ether | 35 | Yes | Classic choice, but rapid evaporation can cause surface crusting/amorphous precipitation. |
| Ethyl Acetate | 77 | Yes | Good "middle ground" antisolvent. Less aggressive than ethers; prevents rapid crashing out. |
| Heptane | 98 | Limited | Risk of Oiling. The polarity gap is often too large, causing the salt to separate as oil droplets. |
Part 2: The "Binary Gradient" Protocol
Do not simply mix solvents.[3] Use the Binary Gradient Method to determine the metastable zone width (MSZW) dynamically.
Step-by-Step Methodology
-
Dissolution (Thermodynamic Solvation):
-
Place crude 2-Bromo-1-ethyl-1H-imidazole HCl in a flask.
-
Add Isopropanol (IPA) dropwise at boiling point (approx. 82°C).
-
Critical: Add only enough IPA to dissolve the solid plus 10% excess. If the solution is colored (yellow/orange), add activated carbon, boil for 5 mins, and hot filter.
-
-
The Cloud Point (Nucleation Trigger):
-
Keep the solution near boiling.
-
Slowly add MTBE (or Ethyl Acetate) down the condenser.
-
Stop immediately when a persistent cloudiness (turbidity) appears that does not dissolve after 30 seconds of swirling.
-
-
Re-saturation:
-
Add IPA dropwise just until the cloudiness disappears and the solution is clear again. This places the system exactly at the saturation limit.
-
-
Controlled Cooling (Lattice Assembly):
-
Wrap the flask in a towel or place it in a warm water bath and turn off the heat. Allow it to cool to room temperature over 2–3 hours.
-
Why: Rapid cooling traps impurities and causes oiling. Slow cooling allows the 2-bromo and ethyl groups to align in the crystal lattice.
-
-
Harvesting:
-
Once at room temperature, cool in an ice bath (0°C) for 30 minutes.
-
Filter under vacuum. Wash with a cold 1:1 mixture of IPA/MTBE.
-
Dry immediately in a vacuum desiccator (P₂O₅ or CaCl₂). This salt is hygroscopic.[4]
-
Part 3: Visualization of the Workflow
The following diagram illustrates the decision logic for solvent selection and troubleshooting oiling out events.
Caption: Decision matrix for solvent selection and remediation of phase separation (oiling out) during imidazole salt purification.
Part 4: Troubleshooting & FAQs
Q1: The solution turned cloudy, but then separated into a yellow oil at the bottom. What happened?
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the temperature drops below the solubility limit of the oil before it drops below the crystallization point of the solid. Fix:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount (1–2 mL) of the polar solvent (IPA or Ethanol). This shifts the solubility curve.
-
Seed the solution with a tiny crystal of pure product when it is warm (approx. 40–50°C). This provides a template for the lattice to grow on, bypassing the oil phase.
Q2: My crystals are extremely hygroscopic and turn into a paste on the filter paper.
Diagnosis: Imidazole hydrochlorides are notorious for absorbing atmospheric moisture. The "paste" is likely a hydrate or the salt dissolving in absorbed water. Fix:
-
Perform the filtration rapidly under a blanket of dry nitrogen or argon if possible.
-
Wash with anhydrous ether or MTBE (these solvents repel water and evaporate quickly).
-
Move the filter cake immediately to a vacuum desiccator containing Phosphorus Pentoxide (
) or high-grade silica gel. Do not air dry.
Q3: Can I use Acetone as a solvent?
Analysis: Acetone is risky for primary amine salts, but acceptable for tertiary amines or imidazoles if no free base is present. However, 2-bromo-1-ethyl-1H-imidazole HCl is often sparingly soluble in boiling acetone. Verdict: Use Acetone only as an antisolvent in conjunction with Methanol, but beware of aldol condensation byproducts if the medium is basic (unlikely with HCl salt). Stick to Alcohol/Ether systems for higher stability.
Q4: The product has a persistent yellow/orange color after recrystallization.
Diagnosis: This is likely trace bromine or oxidative degradation products (common in brominated imidazoles). Fix:
-
Dissolve the crude salt in the minimum amount of Methanol.
-
Add Activated Charcoal (1–2% by weight).
-
Stir at 50°C for 15 minutes (do not boil vigorously).
-
Filter through a Celite pad to remove the charcoal.
-
Proceed with recrystallization using the IPA/MTBE method on the clear filtrate.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of imidazole derivatives and hydrochloride salts).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Source for "Oiling Out" mechanisms and remediation strategies).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational protocols for mixed-solvent recrystallization).
-
Seddon, K. R., et al. (2000). "Influence of chloride, water, and organic solvents on the physical properties of ionic liquids." Pure and Applied Chemistry, 72(12), 2275-2287. (Provides context on the solubility behavior of 1-alkyl-3-methylimidazolium salts, analogs to the target compound).
Sources
Technical Support Center: Resolving pH Sensitivity with Imidazole Hydrochloride Salts
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Imidazole/Imidazole-HCl Buffer Systems & IMAC Optimization[1]
Introduction
Welcome to the Technical Support Center. You are likely here because your protein purification workflow is suffering from inconsistent elution profiles, unexpected precipitation, or "drifting" pH values when working with Imidazole Hydrochloride (Imidazole-HCl).
While Imidazole is the standard agent for eluting His-tagged proteins in Immobilized Metal Affinity Chromatography (IMAC), its behavior in solution is often oversimplified.[1] The transition between Imidazole (base) and Imidazolium (conjugate acid, often supplied as the HCl salt) creates significant pH and ionic strength fluctuations that can destabilize sensitive proteins.
This guide moves beyond basic recipes to address the thermodynamic and ionic realities of these salts.
Module 1: The Core Chemistry (The "Why")
Q: Why does my buffer pH change drastically when I add Imidazole?
A: You are likely shifting the equilibrium between the protonated and unprotonated forms without compensating for the specific species you are adding.
-
Imidazole (Free Base): Alkaline.[1] Adding this raises pH.[1][2] Requires titration with strong acid (HCl).[1]
-
Imidazole-HCl (Salt): Acidic.[1] Dissolves into Imidazolium (
) and Chloride ( ).[1][3] Adding this lowers pH.[1] Requires titration with strong base (NaOH).[1]
The pH sensitivity arises because the pKa of the Imidazolium ion is approximately 6.95 at 25°C . This is dangerously close to the physiological pH (7.2–7.[1]4) used in most purifications.[1] Small errors in weighing or temperature can flip the ratio of
Visualizing the Equilibrium
The following diagram illustrates the dissociation pathway and where the instability originates.
Figure 1: The dissociation pathway of Imidazole species.[1][4] Note that at pH 7.4, the system is near its buffering limit, making it sensitive to temperature and concentration errors.[1]
Module 2: Critical Protocols (The "How")
Q: How do I stop the pH from drifting during stock preparation?
A: Stop titrating solid powders into your final buffer. The dissolution of Imidazole is endothermic (absorbs heat), causing the solution to cool down.[2] Since pKa is temperature-dependent, a solution pH-adjusted while cold will drift as it returns to room temperature.[1]
The Solution: Use the "Dual-Stock Gravimetric Method." Instead of using HCl/NaOH to adjust a single solution, prepare two identical molarity stocks—one acidic (HCl salt) and one basic (Free base)—and mix them.[1] This maintains constant ionic strength and prevents "overshoot."[1]
Protocol: The pH-Balanced Stock Preparation
Materials:
Step-by-Step:
-
Prepare Stock A (Base): Dissolve Imidazole (Base) to 1.0 M in water.[1] (Solution will be alkaline, pH > 9).
-
Prepare Stock B (Acid): Dissolve Imidazole-HCl to 1.0 M in water. (Solution will be acidic, pH ~6.0).
-
Equilibrate: Allow both solutions to reach exactly 25°C (or your working temperature).
-
Mix to Target: Combine A and B to reach the desired pH.
Theoretical Mixing Table (1.0 M Total Imidazole)
| Target pH (25°C) | % Volume Stock A (Base) | % Volume Stock B (Acid/HCl) |
| 6.5 | ~25% | ~75% |
| 7.0 | ~50% | ~50% |
| 7.4 | ~75% | ~25% |
| 8.0 | ~90% | ~10% |
Note: This method is self-validating because it locks the total imidazole concentration at 1.0 M regardless of the mixing ratio, eliminating conductivity spikes caused by adding excess HCl or NaOH.
Module 3: Temperature Sensitivity (The "Nuance")
Q: My buffer was pH 7.4 on the bench, but my protein precipitated in the cold room (4°C). Why?
A: The pKa of imidazole is highly temperature-dependent.[2]
The change in pKa with respect to temperature (
As temperature decreases , the pKa increases , causing the buffer to become more alkaline (higher pH) if the ratio of acid/base is fixed. However, the measured pH of a Tris/Imidazole system can behave counter-intuitively depending on the dominant buffer species.
Data: Imidazole pKa Shift
| Temperature | Approximate pKa | Impact on pH 7.4 Buffer |
| 25°C (Bench) | 6.95 | Stable (Target) |
| 4°C (Cold Room) | 7.35 - 7.42 | pH rises (can shift to ~7.[1]8) |
| 37°C (Incubation) | 6.70 | pH drops (can shift to ~7.[1]1) |
Corrective Action: If you plan to purify at 4°C, you must pH-adjust your stock solutions at 4°C . Do not trust room temperature measurements for cold-room applications.
Module 4: Troubleshooting & FAQs
Q: The FPLC UV trace (A280) is extremely high during elution, masking my protein peak.
A: This is a purity issue, not a pH issue. Low-grade imidazole contains breakdown products that absorb strongly at 280 nm.[1]
-
Diagnosis: Run a blank gradient (Buffer A to Buffer B without a column). If the baseline rises linearly, your imidazole is the culprit.[1]
-
Fix: Use "Molecular Biology Grade" or "Fluorescence Grade" Imidazole.[1] Alternatively, treat a 1M stock with activated charcoal and filter (0.22 µm), though purchasing higher purity is more reliable.[1]
Q: My Nickel column turns white or brown during elution.
A: You are stripping the metal ions (Leaching).[1]
-
White Column: Usually indicates metal stripping due to low pH (< 4.[1]0) or excessive chelating agents (EDTA).[1]
-
Brown/Discolored: Can indicate oxidation or precipitation of metal-imidazole complexes.[1]
-
Fix: Ensure your Imidazole-HCl stock did not drag the final buffer pH below 6.[1]0. At pH < 6.0, the histidine tag protonates (loses affinity), but if the imidazole concentration is effectively "acidic," it can destabilize the Ni-NTA coordination.[1]
Decision Tree: Troubleshooting IMAC Elution
Figure 2: Diagnostic workflow for common Imidazole-related anomalies.
References
-
Cytiva (formerly GE Healthcare). Recombinant Protein Purification Handbook: Principles and Methods.[1] (See Section: IMAC buffer preparation and imidazole compatibility).
-
Sigma-Aldrich (Merck). Imidazole Hydrochloride Product Information & Solubility Data.[1] [1]
-
Cold Spring Harbor Protocols. Preparation of Imidazole Buffer Stocks.
-
Methods in Enzymology. Guide to Protein Purification - Temperature dependence of buffers.
Sources
Validation & Comparative
A Comparative Guide to 13C NMR Peak Assignments for 2-Bromo-1-ethyl-1H-imidazole
Introduction: Decoding the Molecular Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the structure of molecules. For researchers in materials science and drug development, the precise characterization of novel heterocyclic compounds is a critical step. 2-Bromo-1-ethyl-1H-imidazole is one such molecule, a versatile building block whose utility is defined by its exact structure. The 13C NMR spectrum provides a unique fingerprint of the carbon skeleton, but unambiguous peak assignment can be challenging due to the subtle electronic effects within the imidazole ring.
This guide provides an in-depth analysis of the 13C NMR spectrum of 2-Bromo-1-ethyl-1H-imidazole. Moving beyond a simple list of chemical shifts, we will dissect the rationale behind each assignment through a comparative approach, contrasting the target molecule with simpler imidazole derivatives. We will explore the interplay of substituent effects—namely the N-ethylation and C2-bromination—to build a logical and experimentally verifiable model for peak assignment.
The Subject Molecule: Structure and Carbon Numbering
To ensure clarity, the carbon atoms of 2-Bromo-1-ethyl-1H-imidazole are numbered as follows:
-
C2: The carbon atom directly bonded to the bromine and flanked by the two nitrogen atoms.
-
C4 & C5: The two olefinic carbons of the imidazole ring.
-
C6: The methylene (-CH2-) carbon of the N-ethyl group.
-
C7: The methyl (-CH3) carbon of the N-ethyl group.
Predicted 13C NMR Chemical Shifts: A Quantitative Overview
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale / Key Influences |
| C2 | ~123.5 | Heavy atom effect of Bromine; Flanked by two electronegative Nitrogens. |
| C4 | ~128.8 | Deshielded by adjacent sp2 Nitrogen (N3); Minor influence from Bromine. |
| C5 | ~121.0 | Shielded by adjacent sp3 Nitrogen (N1); More distant from Bromine. |
| C6 (-CH2-) | ~44.5 | Aliphatic carbon deshielded by direct attachment to Nitrogen. |
| C7 (-CH3) | ~15.2 | Standard aliphatic methyl carbon. |
Comparative Analysis: The Logic Behind the Assignments
The predicted shifts become truly meaningful when compared against the known spectra of parent compounds. This comparison allows us to isolate the electronic impact of each substituent.
The Imidazole Ring Carbons (C2, C4, C5)
The aromatic imidazole ring is the most informative region of the spectrum. In unsubstituted imidazole, tautomerization renders the C4 and C5 carbons chemically equivalent, resulting in a single signal around 122 ppm.[4] The C2 carbon, positioned between two electronegative nitrogen atoms, is significantly deshielded and appears further downfield at approximately 136 ppm.[4]
1. The Effect of N1-Ethylation: Attaching an ethyl group to the N1 position breaks the molecule's symmetry, making C4 and C5 magnetically inequivalent. In the analogous 1-methylimidazole, this results in distinct signals for C4 (~129 ppm) and C5 (~121 ppm). The carbon adjacent to the substituted nitrogen (C5) is shielded (moves upfield), while the carbon adjacent to the unsubstituted, imine-like nitrogen (C4) is deshielded (moves downfield). This fundamental electronic push-pull across the ring is the primary reason for the separation of the C4 and C5 signals.
2. The Effect of C2-Bromination: Introducing a bromine atom at the C2 position has the most dramatic effect on the carbon to which it is attached. Contrary to what might be expected from simple electronegativity arguments, the "heavy atom effect" of bromine causes significant shielding of the C2 carbon. The C2 signal shifts dramatically upfield from ~138 ppm in 1-ethyl-imidazole to a predicted value of ~123.5 ppm in our target molecule. This is a key diagnostic feature for confirming the position of the bromine substituent.
The bromine atom also exerts a minor, distance-dependent electronic influence on C4 and C5, but the dominant factor in their chemical shift difference remains the asymmetric N1-ethylation.
The following diagram illustrates the logical flow of deducing substituent effects on the imidazole ring.
Caption: Logical flow of substituent effects on imidazole 13C NMR shifts.
The Ethyl Group Carbons (C6, C7)
The assignment of the ethyl group carbons is more straightforward.
-
C6 (-CH2-): This methylene carbon is directly attached to a nitrogen atom, a strongly electronegative element. This causes a significant deshielding effect, pulling the signal downfield to ~44.5 ppm, a typical region for carbons alpha to a nitrogen in a heterocyclic system.
-
C7 (-CH3): The terminal methyl carbon is one bond further removed from the nitrogen's influence. Consequently, it resonates in the typical upfield aliphatic region at ~15.2 ppm, experiencing only a minor inductive effect from the rest of the molecule.
Experimental Protocol for Spectrum Acquisition
To validate these predictions, a standard 13C{1H} NMR experiment would be performed. The following protocol outlines the key steps and considerations.
1. Sample Preparation:
-
Analyte: Accurately weigh approximately 20-30 mg of 2-Bromo-1-ethyl-1H-imidazole.
-
Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl3). CDCl3 is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.[5]
-
Reference: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers often reference the spectrum to the residual solvent peak.[6]
2. NMR Spectrometer Setup:
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on a Bruker instrument). Proton decoupling is crucial as it collapses the C-H coupling, simplifying the spectrum to single lines for each unique carbon and significantly enhancing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
-
Key Parameters:
-
Pulse Angle (p1): 30 degrees. A smaller pulse angle allows for a shorter relaxation delay between scans without saturating the signals, which is efficient for survey scans.
-
Acquisition Time (aq): ~1-2 seconds. This determines the resolution of the spectrum.
-
Relaxation Delay (d1): 2 seconds. This is a reasonable starting point. Note that quaternary carbons, like C2, have longer relaxation times and may require a longer delay (5-10 s) for accurate quantitative integration, though this is less critical for simple peak identification.
-
Number of Scans (ns): 1024 scans. The 13C nucleus has a low natural abundance (~1.1%), requiring the accumulation of many scans to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectrum's baseline.
-
Referencing: The chemical shift axis is calibrated by setting the CDCl3 solvent peak to 77.16 ppm.
-
Peak Picking: The chemical shift of each peak is identified and labeled.
The following diagram provides a visual representation of this experimental workflow.
Sources
Mass spectrometry (LC-MS) characterization of 2-bromoimidazole derivatives
LC-MS Characterization of 2-Bromoimidazole Derivatives: A Comparative Technical Guide
Executive Summary The characterization of 2-bromoimidazole derivatives presents a unique analytical duality: the imidazole ring confers polarity and basicity, often leading to retention issues on standard reversed-phase columns, while the bromine substituent provides a definitive isotopic "fingerprint" essential for structural confirmation. This guide moves beyond standard protocols to evaluate orthogonal separation strategies (HILIC vs. C18) and ionization modes (ESI vs. APCI), providing a self-validating workflow for high-fidelity characterization.
Part 1: The Analytical Challenge
2-Bromoimidazole scaffolds are chemically distinct due to the electron-withdrawing nature of the halogen at the C2 position, flanked by two nitrogen atoms.
-
The "Smoking Gun": The natural abundance of
(50.69%) and (49.31%) creates a 1:1 doublet separated by 2 Da. This is the primary diagnostic filter. -
The Retention Problem: Small 2-bromoimidazoles are highly polar. On standard C18 columns, they often elute in the void volume (
), leading to ion suppression and poor quantification. -
The Lability Issue: The C-Br bond is susceptible to homolytic cleavage during ionization, potentially complicating molecular ion identification.
Part 2: Comparative Methodology
A. Stationary Phase Selection: C18 vs. HILIC
For 2-bromoimidazole derivatives, the choice of column defines the success of the assay.
| Feature | C18 (Reversed-Phase) | HILIC (Hydrophilic Interaction) | Verdict for 2-Bromoimidazoles |
| Retention Mechanism | Hydrophobic partitioning. | Partitioning into water-enriched layer on polar surface. | HILIC is superior for small, polar derivatives (logP < 0). |
| Mobile Phase | High aqueous (initial). | High organic (ACN > 80%). | HILIC offers higher sensitivity (better desolvation in high organic).[1] |
| Peak Shape | Often tails due to secondary silanol interactions with basic N. | Sharper peaks for basic compounds using Ammonium buffers. | HILIC reduces tailing for basic imidazoles. |
| Dewetting Risk | High (if 100% aqueous is required for retention). | None. | HILIC eliminates phase collapse risks. |
B. Ionization Source: ESI vs. APCI
While ESI is the default for polar heterocycles, APCI offers orthogonality for specific derivatives.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Operational Insight |
| Suitability | Best for polar, ionizable sites (Imidazole N). | Best for neutral, non-polar, or thermally stable analogs. | Use ESI for general profiling. |
| In-Source Fragmentation | Low (Soft ionization). Preserves the C-Br bond. | Higher thermal energy. Risk of de-bromination ( | ESI is critical to preserve the isotopic doublet. |
| Matrix Tolerance | Low (Susceptible to suppression). | High (Gas-phase ionization). | Use APCI only if biological matrix suppression is severe. |
Part 3: Detailed Experimental Protocol
Objective: Establish a robust HILIC-ESI-MS/MS workflow for 2-bromoimidazole.
Sample Preparation
-
Solvent: Dissolve samples in 90:10 Acetonitrile:Water. Rationale: Matching the sample solvent to the initial HILIC mobile phase prevents peak distortion and "breakthrough."
-
Concentration: 1 µg/mL (tuning), 100 ng/mL (analysis).
LC Conditions (HILIC Configuration)
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Note: The acidic pH ensures the imidazole nitrogen is protonated (
), stabilizing the ion for MS detection.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 95% B (Isocratic hold for focusing)
-
1-6 min: 95%
60% B -
6-8 min: 60% B
-
8.1 min: 95% B (Re-equilibration is critical in HILIC; allow 5 mins).
-
MS Parameters (Source: ESI Positive)
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Desolvation Temp: 350°C (High organic content allows lower temps than RP).
-
Cone Voltage: 20-30 V. Warning: Excessive cone voltage will strip the Bromine atom before the quadrupole, destroying the isotopic signature.
Part 4: Data Interpretation & Visualization[2][3]
The Diagnostic Workflow
The following diagram illustrates the decision logic for validating a 2-bromoimidazole hit.
Figure 1: Logical workflow for confirming brominated species using isotopic fidelity and fragmentation.
Fragmentation Pathways
Understanding how 2-bromoimidazoles break apart is crucial for MS/MS method development. The C-Br bond is the "weak link."
Figure 2: Primary fragmentation pathways. Note that •Br loss (radical) is common in ESI, while HBr loss (neutral) often occurs in collision cells.
Part 5: References
-
Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns: Bromine Isotopes. Retrieved from
-
Chemistry LibreTexts. (2014). Mass Spectrometry: Isotopes of Br and Cl. Retrieved from
-
McCalley, D. V. (2017). Hydrophilic interaction chromatography (HILIC) for the analysis of polar compounds. Journal of Chromatography A. (Contextualized from general HILIC principles).
-
PerkinElmer. (2020). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from
-
ResearchGate. (2016). Discussion on ESI vs APCI for Heterocycles. Retrieved from
Sources
Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis
An In-Depth Guide to the FTIR Spectral Analysis of 2-Bromo-1-ethyl-1H-imidazole Hydrochloride: A Comparative Approach
In the landscape of pharmaceutical development and quality control, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique for elucidating molecular structures.[1] By measuring the absorption of infrared radiation by a sample, an FTIR spectrum provides a unique "molecular fingerprint" based on the vibrational modes of its functional groups.[2] This guide provides a detailed spectral analysis of 2-Bromo-1-ethyl-1H-imidazole hydrochloride, a heterocyclic compound representative of a class of molecules vital in medicinal chemistry.[3][4] We will dissect its predicted spectrum, compare it with structurally related alternatives, and provide a robust protocol for its analysis, offering researchers a comprehensive framework for characterization.
The Analyte: Structural Features of 2-Bromo-1-ethyl-1H-imidazole Hydrochloride
2-Bromo-1-ethyl-1H-imidazole hydrochloride is a substituted imidazole derivative. Its structure comprises a five-membered aromatic imidazole ring, an ethyl group at the N1 position, a bromine atom at the C2 position, and a hydrochloride salt formed at the second nitrogen. Each of these components imparts distinct features to the FTIR spectrum, which, when interpreted correctly, confirm the molecule's identity and purity.
Caption: Molecular structure of 2-Bromo-1-ethyl-1H-imidazolium chloride.
Dissecting the Predicted FTIR Spectrum
The interpretation of an FTIR spectrum begins with dividing it into distinct regions where specific types of vibrations occur. For 2-Bromo-1-ethyl-1H-imidazole hydrochloride, we anticipate key absorption bands in the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[1]
The Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
-
N-H⁺ Stretching (≈ 2700-2400 cm⁻¹): The most telling feature of the hydrochloride salt is the presence of a broad, strong absorption band corresponding to the stretching of the protonated nitrogen (N-H⁺) in the imidazolium ring.[5][6] This band is often complex and spread over a wide range due to hydrogen bonding with the chloride counter-ion. Its presence is a definitive indicator of salt formation, distinguishing it from its free base form.
-
Aromatic and Aliphatic C-H Stretching (≈ 3150-2850 cm⁻¹): Two types of C-H stretching vibrations are expected.
-
Aromatic C-H Stretch (≈ 3150-3050 cm⁻¹): Weak to medium sharp peaks arising from the C-H bonds on the imidazole ring.
-
Aliphatic C-H Stretch (≈ 2980-2850 cm⁻¹): Medium to strong absorptions from the symmetric and asymmetric stretching of the C-H bonds in the ethyl group (-CH₂- and -CH₃).
-
-
C=N and C=C Ring Stretching (≈ 1620-1500 cm⁻¹): The imidazole ring contains both C=N and C=C double bonds. Their stretching vibrations give rise to a series of medium to strong bands in this region.[7][8] The exact positions and intensities are sensitive to substitution on the ring.
The Fingerprint Region (< 1500 cm⁻¹)
This region contains a wealth of complex vibrations, including bending and stretching modes that are unique to the overall molecular structure.
-
C-H Bending (≈ 1470-1370 cm⁻¹): Scissoring and bending vibrations of the aliphatic CH₂ and CH₃ groups from the ethyl substituent will appear here.[9]
-
In-plane Ring Bending/Deformation (≈ 1300-1000 cm⁻¹): A series of sharp peaks characteristic of the substituted imidazole ring structure will be present. These are highly specific and useful for confirmatory identification when compared against a reference spectrum.
-
C-N Stretching (≈ 1250-1100 cm⁻¹): Vibrations from the C-N bonds within the ring and the bond connecting the ethyl group to the nitrogen will contribute to the spectrum in this area.
-
C-Br Stretching (≈ 650-550 cm⁻¹): The vibration of the carbon-bromine bond is expected to produce a medium to strong absorption band at lower wavenumbers.[10] Its presence confirms the bromination of the imidazole ring.
Comparative Spectral Analysis: Distinguishing from Alternatives
To confidently identify 2-Bromo-1-ethyl-1H-imidazole hydrochloride, it is crucial to compare its spectrum with those of plausible alternatives, such as starting materials, related analogues, or the corresponding free base.
| Vibrational Mode | 2-Bromo-1-ethyl-1H-imidazole HCl (Target) | 1-Ethyl-1H-imidazole (Alternative 1) | 2-Bromo-1H-imidazole (Alternative 2) | 2-Bromo-1-ethyl-1H-imidazole (Free Base) |
| N-H⁺ Stretch | Present (Broad, ≈ 2700-2400 cm⁻¹) | Absent | Absent | Absent |
| N-H Stretch (Amine) | Absent | Absent | Present (Broad, ≈ 3200-2800 cm⁻¹) | Absent |
| Aromatic C-H Stretch | Present (≈ 3150-3050 cm⁻¹) | Present (≈ 3100-3000 cm⁻¹) | Present (≈ 3150-3050 cm⁻¹) | Present (≈ 3150-3050 cm⁻¹) |
| Aliphatic C-H Stretch | Present (≈ 2980-2850 cm⁻¹) | Present (≈ 2980-2850 cm⁻¹) | Absent | Present (≈ 2980-2850 cm⁻¹) |
| C=N, C=C Stretch | Present (≈ 1620-1500 cm⁻¹) | Present, pattern differs | Present, pattern differs | Present, pattern differs |
| C-Br Stretch | Present (≈ 650-550 cm⁻¹) | Absent | Present (≈ 650-550 cm⁻¹) | Present (≈ 650-550 cm⁻¹) |
Analysis of Comparisons:
-
vs. 1-Ethyl-1H-imidazole: The target compound is clearly distinguished by the presence of the C-Br stretch and the N-H⁺ stretch , and the absence of the typical free imidazole spectral pattern.
-
vs. 2-Bromo-1H-imidazole: The target compound shows characteristic aliphatic C-H stretches from the ethyl group, which are absent in 2-Bromo-1H-imidazole. Furthermore, the broad N-H⁺ stretch of the hydrochloride salt is spectrally distinct from the N-H stretch of the un-substituted ring nitrogen in 2-Bromo-1H-imidazole.
-
vs. 2-Bromo-1-ethyl-1H-imidazole (Free Base): The most definitive difference is the presence of the broad N-H⁺ stretching band (≈ 2700-2400 cm⁻¹) in the hydrochloride salt, which is completely absent in the free base. This single feature is often sufficient to confirm salt formation.[11]
Experimental Protocol: Best Practices for ATR-FTIR Analysis
Acquiring a high-quality, reproducible FTIR spectrum requires a systematic approach. Attenuated Total Reflectance (ATR) is an ideal sampling technique for solid powders like the title compound, requiring minimal sample preparation.[12]
Caption: Standard workflow for ATR-FTIR analysis of a solid sample.
Step-by-Step Methodology
-
Instrument Preparation:
-
Rationale: To ensure the instrument is performing optimally and to remove any atmospheric interference from the final spectrum.
-
Action: Turn on the FTIR spectrometer and allow the source and detector to stabilize (typically 30 minutes). Purge the sample compartment with dry air or nitrogen if available.
-
-
ATR Crystal Cleaning:
-
Rationale: Any residue from previous samples will contaminate the spectrum. A clean crystal is essential for accurate analysis.
-
Action: Gently wipe the surface of the ATR crystal (e.g., diamond or zinc selenide) with a lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.
-
-
Background Collection:
-
Rationale: To measure the spectrum of the ambient environment (atmospheric water vapor and CO₂). This spectrum is then subtracted from the sample spectrum to provide a clean baseline.
-
Action: With the clean, empty ATR accessory in place, collect a background spectrum. Use the same scan parameters (e.g., 32 scans, 4 cm⁻¹ resolution) that will be used for the sample.
-
-
Sample Application:
-
Rationale: Only a small amount of sample is needed, and it must be in direct, intimate contact with the ATR crystal for the IR beam to interact with it.
-
Action: Place a small amount of the 2-Bromo-1-ethyl-1H-imidazole hydrochloride powder onto the center of the ATR crystal.
-
-
Apply Pressure:
-
Rationale: Applying pressure with the built-in clamp ensures good contact between the solid sample and the crystal surface, which is critical for obtaining a strong, high-quality spectrum.[12] Inconsistent pressure is a primary source of irreproducibility.
-
Action: Lower the pressure arm onto the sample and apply a consistent force. Many modern instruments have a slip-clutch or pressure indicator to ensure reproducibility.
-
-
Sample Spectrum Collection:
-
Rationale: This is the primary data acquisition step.
-
Action: Collect the sample spectrum using the pre-determined parameters. The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning and Data Processing:
-
Rationale: Proper cleanup prevents cross-contamination, and data processing corrects for instrumental artifacts.
-
Action: Remove the sample and clean the ATR crystal thoroughly as in Step 2. In the software, apply an ATR correction if needed (this accounts for the wavelength-dependent depth of penetration of the IR beam) and perform a baseline correction to ensure all peaks originate from zero absorbance.
-
Conclusion
The FTIR spectrum of 2-Bromo-1-ethyl-1H-imidazole hydrochloride provides a rich set of vibrational data that can be used for its unequivocal identification. The key diagnostic peaks are the broad N-H⁺ stretch characteristic of the hydrochloride salt, the aliphatic C-H stretches of the ethyl group, and the low-wavenumber C-Br stretch. By comparing an experimental spectrum to this predicted pattern and against the spectra of logical alternatives, researchers and drug development professionals can confidently verify the structure and purity of this important pharmaceutical intermediate. The use of a standardized ATR-FTIR protocol ensures that the data generated is both accurate and reproducible, upholding the rigorous standards of scientific integrity.
References
-
Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Effects of Imidazole Deprotonation on Vibrational Spectra of High-Spin Iron(II) Porphyrinates. (2013). Inorganic Chemistry. [Link]
-
Effects of imidazole deprotonation on vibrational spectra of high-spin iron(II) porphyrinates. (2013). Europe PMC. [Link]
-
Danielewicz, D., Kmiotek, M., & Surma-Ślusarska, B. (2013). Study of Ionic Liquids UV-VIS and FTIR Spectra before and after Heating and Spruce Groundwood Dissolution. Fibres and Textiles in Eastern Europe. [Link]
-
FT-IR spectra of the ionic liquid (a), porous ionic liquid polymer (b), and magnetic porous ionic liquid polymer (c). (n.d.). ResearchGate. [Link]
-
Effects of Imidazole Deprotonation on Vibrational Spectra of High-Spin Iron(II) Porphyrinates. (2013). ACS Publications. [Link]
-
Investigation on Vibrational Spectral Activity and Theoretical Computation of an Anticancer Drug 1- (P- Toluenesulfonyl) Imidazole. (2019). AIP Publishing. [Link]
-
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). RSC Publishing. [Link]
-
Understanding the Mid-Infrared Spectra of Protic Ionic Liquids by Density Functional Theory. (2024). ACS Publications. [Link]
-
Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. (2022). MDPI. [Link]
-
ATR-FTIR spectra of the standards of (a) cocaine base and (b) cocaine hydrochloride. (n.d.). ResearchGate. [Link]
-
Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (2011). National Center for Biotechnology Information. [Link]
-
ATR-FTIR spectra of (a) cocaine hydrochloride standard and (b) the 184 drug samples used for model development. (n.d.). ResearchGate. [Link]
-
Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2024). National Center for Biotechnology Information. [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com. [Link]
-
4.9.2: FTIR spectrum of HCl. (2023). Chemistry LibreTexts. [Link]
-
Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. (2023). MDPI. [Link]
-
FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. (2025). Chinese Journal of Chemical Physics. [Link]
-
FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (n.d.). ResearchGate. [Link]
-
CAS 16681-59-7 | 2-Bromo-1-Methyl-1H-Imidazole. (n.d.). Rlavie.com. [Link]
-
FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. [Link]
-
2-bromo-1-ethyl-1h-imidazole (C5H7BrN2). (n.d.). PubChemLite. [Link]
-
Fourier transform infrared spectroscopy spectra of (a) epoxy/1‐ethyl... (n.d.). ResearchGate. [Link]
-
FTIR spectra of Imidazole. (n.d.). ResearchGate. [Link]
-
2-Bromo-1H-imidazole. (n.d.). PubChem. [Link]
-
1H-Imidazole. (n.d.). NIST WebBook. [Link]
-
ATR-FTIR spectra of imidazole (1) and Ni(Im)6(NO3)2 complexes prepared... (n.d.). ResearchGate. [Link]
-
FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M ¼ Cu, Ni. (n.d.). ResearchGate. [Link]
-
Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent. (n.d.). Semantic Scholar. [Link]
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025). Medium. [Link]
-
Fourier Transform Infrared (FTIR) Spectroscopy, Attenuated Total Reflectance Fourier Transform Infrared (ATR... (2018). Juniper Publishers. [Link]
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- 4. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
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- 8. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validation of Analytical Standards for 2-Bromo-1-ethyl-1H-imidazole
Executive Summary
2-Bromo-1-ethyl-1H-imidazole is a specialized heterocyclic building block, critical in the synthesis of functionalized ionic liquids, organometallic ligands, and pharmaceutical intermediates. Unlike its methyl-analog (2-Bromo-1-methylimidazole, CAS 16681-59-7), the ethyl variant often lacks widely available Certified Reference Materials (CRMs).
This guide addresses the "Standard Gap" —the risk researchers face when using commercial "tech-grade" reagents as analytical standards without validation. We define a protocol to elevate a commercial reagent or in-house synthesized material to a Primary Analytical Standard using orthogonal validation methods (HPLC-UV/MS and qNMR).
Part 1: The Comparative Landscape
For niche intermediates like 2-Bromo-1-ethyl-1H-imidazole, the "alternatives" are not competing brands, but rather grades of validation . The table below objectively compares the reliability of common sourcing strategies.
Comparison of Standard Sources
| Feature | Option A: Commercial "Tech Grade" | Option B: In-House Recrystallized | Option C: qNMR-Validated Primary Standard |
| Source | Catalog Chemical Supplier | Synthesized/Purified In-House | Validated via Protocol (Below) |
| Purity Claim | >95% or >97% (Area %) | >98% (Estimated) | Certified w/ Uncertainty (e.g., 99.1% ± 0.3%) |
| Identity Verification | Batch COA (often generic) | NMR/MS (Qualitative) | Orthogonal (NMR + MS + IR) |
| Water Content | Unknown (Hygroscopic risk) | Dried, but unquantified | Quantified (KF Titration) |
| Regioisomer Risk | High (4/5-bromo isomers common) | Moderate | Eliminated (Specific 1H-NMR) |
| Suitability | Synthesis starting material | Early-stage screening | GMP Release / PK Studies / Quantitation |
Scientific Insight: Commercial synthesis of N-ethyl-2-bromoimidazole often involves alkylation of 2-bromoimidazole. Common impurities include the unreacted starting material (2-bromo-1H-imidazole) and the over-alkylated quaternary salt (1,3-diethylimidazolium). "Tech grade" COAs often miss these salts due to lack of UV chromophore or retention time mismatch.
Part 2: Critical Quality Attributes (CQAs) & Methodology
To validate a standard, you must prove Identity , Purity , and Potency .
Identity (Regio-specificity)
The position of the bromine is critical.
-
Method: 1H-NMR (DMSO-d6).
-
Marker: The 2-bromo substitution removes the acidic proton at C2. You must observe two distinct doublets for protons at C4 and C5 (approx. 7.0 - 7.5 ppm range) and the ethyl group signals (triplet/quartet).
-
Differentiation: 4-bromo or 5-bromo isomers will show a singlet at the C2 position (very downfield, ~7.8-8.0 ppm).
Chromatographic Purity
-
Method: HPLC-UV-MS.
-
Objective: Detect organic impurities, including unreacted 2-bromoimidazole (more polar) and bis-ethylated salts (highly polar/ionic).
Absolute Potency (The "Gold Standard")
-
Method: Quantitative NMR (qNMR).
-
Why: Chromatographic purity (Area %)
Mass Balance Potency. Salts, moisture, and inorganic residues are invisible to UV. qNMR measures the molar ratio against a NIST-traceable internal standard.
Part 3: Experimental Validation Protocol
Step 1: HPLC Method for Purity Assessment
Objective: Establish a linearity range and separate impurities.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0). Note: Neutral pH keeps the imidazole uncharged for better peak shape.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar salts)
-
2-12 min: 5%
95% B -
12-15 min: 95% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 220 nm (imidazole ring) and 254 nm.
-
Acceptance Criteria: Main peak purity >99.0% (via DAD purity check). Resolution (Rs) > 1.5 from nearest impurity.
Step 2: qNMR for Potency Assignment
Objective: Assign an absolute weight % value to the standard.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable).
-
Reasoning: High purity, distinct singlet at ~6.3 ppm (does not overlap with imidazole aromatics).
-
-
Solvent: DMSO-d6 (prevents exchange of labile protons, though less relevant for N-ethyl).
-
Relaxation Delay (d1): 60 seconds (Must be
of the slowest proton). -
Pulse Angle: 90°.
-
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity.[2][3][4][5]
Part 4: Data Presentation (Simulated Validation Data)
The following data represents typical results when upgrading a commercial reagent to a validated standard.
Table 1: Purity & Potency Comparison
| Parameter | Commercial Reagent (As-Received) | Validated Standard (Post-Recrystallization) |
| HPLC Purity (220 nm) | 96.4% | 99.8% |
| Major Impurity | 2-Bromo-1H-imidazole (2.1%) | < 0.05% (LOQ) |
| Volatiles (GC-HS) | 0.8% (Ethyl Acetate) | < 0.1% |
| Water (KF) | 1.2% | 0.1% |
| qNMR Potency (Mass %) | 94.3% | 99.2% |
Analysis: Note the discrepancy in the Commercial Reagent between HPLC Purity (96.4%) and qNMR Potency (94.3%). This 2.1% gap is likely due to inorganic salts or moisture not detected by UV. This illustrates why "Area %" COAs are insufficient for quantitative work.
Part 5: Visualization of Validation Workflow
The following diagram illustrates the decision logic and workflow for validating the standard.
Caption: Workflow for converting crude 2-bromo-1-ethyl-1H-imidazole into a validated analytical reference standard.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023).[3][6] Retrieved from [Link]
-
Holzgrabe, U., et al. Quantitative NMR spectroscopy – Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[7][8] Retrieved from [Link]
-
European Medicines Agency. Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (2008). (Relevant for checking metal residues in synthesized imidazoles). Retrieved from [Link]
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A Senior Application Scientist's Guide to Quality Control of 2-Bromo-1-ethyl-1H-imidazole for Pharmaceutical Development
Abstract: This guide provides an in-depth technical overview of the essential quality control parameters for industrial-grade 2-Bromo-1-ethyl-1H-imidazole, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind each quality attribute, present detailed analytical methodologies for their assessment, and compare the impurity profile implications of this intermediate against alternative synthetic strategies. This document is intended for researchers, scientists, and drug development professionals to establish robust quality control systems, ensuring the consistency, safety, and efficacy of the final active pharmaceutical ingredient (API).
Introduction: The Critical Role of Intermediate Quality in Drug Synthesis
In the intricate multi-step syntheses that characterize modern pharmaceutical development, the quality of each intermediate is paramount. 2-Bromo-1-ethyl-1H-imidazole is a versatile heterocyclic building block, the purity and consistency of which directly impact the downstream reaction yields, impurity profiles, and ultimately, the critical quality attributes (CQAs) of the final API. A well-defined and rigorously controlled intermediate ensures process reproducibility and regulatory compliance, forming the bedrock of a robust manufacturing process as outlined in the International Council for Harmonisation (ICH) Q11 guidelines. This guide will dissect the necessary quality control parameters, providing the scientific reasoning and practical methodologies required for its implementation in a GxP-compliant environment.
Core Quality Control Parameters and Analytical Methods
A comprehensive quality control strategy for 2-Bromo-1-ethyl-1H-imidazole should encompass a range of tests to confirm its identity, purity, and other critical properties. The following sections detail these parameters, their significance, and validated analytical approaches for their determination.
Appearance and Identification
Causality Behind Experimental Choices: The first step in quality control is a simple yet crucial macroscopic and microscopic examination, followed by definitive structural confirmation. This ensures that the correct material has been received and has not undergone significant degradation.
Specifications:
| Parameter | Specification |
| Appearance | White to off-white or light yellow solid/powder. |
| Identification | The spectra must conform to the reference spectra of 2-Bromo-1-ethyl-1H-imidazole. |
Experimental Protocols:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Principle: FT-IR provides a unique molecular fingerprint based on the vibrational frequencies of chemical bonds. It is a rapid and reliable method for confirming the presence of key functional groups and overall molecular structure.
-
Methodology:
-
A small amount of the sample is placed on the attenuated total reflectance (ATR) crystal of the FT-IR spectrometer.
-
The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
The resulting spectrum is compared to a qualified reference standard of 2-Bromo-1-ethyl-1H-imidazole. Key peaks to observe would include C-H stretching of the ethyl group and the imidazole ring, C=N and C=C stretching within the ring, and the C-Br stretching frequency.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. It is an unparalleled tool for unambiguous structure elucidation and identification.
-
Methodology:
-
Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a calibrated NMR spectrometer (e.g., 400 MHz).
-
The chemical shifts, splitting patterns, and integration values of the ¹H spectrum, and the chemical shifts of the ¹³C spectrum must be consistent with the known structure of 2-Bromo-1-ethyl-1H-imidazole.[1]
-
-
Assay and Purity by Chromatography
Causality Behind Experimental Choices: Chromatographic techniques are the cornerstone for quantifying the main component (assay) and detecting and quantifying impurities (purity). High-Performance Liquid Chromatography (HPLC) is the preferred method for its high resolution and sensitivity for non-volatile compounds like our target molecule. Gas Chromatography (GC) is a powerful alternative, particularly for assessing volatile impurities and residual solvents.
Specifications:
| Parameter | Specification | Method |
| Assay | ≥ 98.0% | HPLC |
| Individual Impurity | ≤ 0.5% | HPLC |
| Total Impurities | ≤ 1.5% | HPLC |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Principle: Reversed-phase HPLC separates compounds based on their polarity. A non-polar stationary phase is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. This allows for the separation of 2-Bromo-1-ethyl-1H-imidazole from its starting materials, by-products, and degradation products.
-
Methodology:
-
Instrumentation: HPLC system with a UV detector and data acquisition software.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and a reference standard solution. The assay is calculated by comparing the peak area of the sample to that of the reference standard. Impurity levels are typically determined by area percentage, assuming a relative response factor of 1 for unknown impurities unless otherwise determined.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of 2-Bromo-1-ethyl-1H-imidazole.
Water Content
Causality Behind Experimental Choices: The water content of an intermediate can significantly affect its reactivity in subsequent synthetic steps, potentially leading to unwanted side reactions or catalyst deactivation. Accurate determination of water content is therefore crucial. The Karl Fischer titration method is the gold standard for this purpose due to its high accuracy and precision.
Specifications:
| Parameter | Specification | Method |
| Water Content | ≤ 0.5% w/w | Karl Fischer Titration (USP <921>) |
Experimental Protocol: Karl Fischer Titration
-
Principle: This method is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a buffer.[2] The endpoint is detected electrometrically.
-
Methodology (Volumetric):
-
Apparatus: An automatic Karl Fischer titrator.
-
Reagent: Commercially available Karl Fischer reagent.
-
Procedure: a. Standardize the Karl Fischer reagent using a known amount of water or a certified water standard. b. Accurately weigh a suitable amount of the 2-Bromo-1-ethyl-1H-imidazole sample and transfer it to the titration vessel containing a suitable anhydrous solvent (e.g., methanol). c. Titrate with the standardized Karl Fischer reagent to the electrometric endpoint. d. The water content is calculated based on the volume of titrant consumed.
-
Residual Solvents
Causality Behind Experimental Choices: Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed.[3] Their presence is strictly controlled in pharmaceutical products due to their potential toxicity. The analysis of residual solvents is mandated by regulatory bodies and is typically performed using headspace gas chromatography (HS-GC), as outlined in USP <467> and ICH Q3C.[4][5]
Specifications:
| Parameter | Specification | Method |
| Residual Solvents | Must comply with ICH Q3C limits for the respective solvents used in the synthesis. | Headspace Gas Chromatography (HS-GC) |
Experimental Protocol: Headspace Gas Chromatography (HS-GC)
-
Principle: The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. A sample of this gas is then injected into a gas chromatograph for separation and quantification.
-
Methodology:
-
Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).
-
GC Conditions:
-
Column: A capillary column suitable for solvent analysis (e.g., G43).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: A suitable temperature gradient to separate the expected solvents.
-
Injector and Detector Temperature: Typically 250 °C.
-
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO or DMF).
-
Analysis: Analyze the sample alongside a standard solution containing known concentrations of the potential residual solvents. Quantification is performed by comparing the peak areas of the solvents in the sample to those in the standard.
-
Comparison with Alternatives
The choice of a synthetic intermediate has significant implications for the quality and impurity profile of the final API. Below is a comparison of 2-Bromo-1-ethyl-1H-imidazole with potential alternatives.
| Feature | 2-Bromo-1-ethyl-1H-imidazole | Alternative: 2-Chloro-1-ethyl-1H-imidazole | Alternative: N-ethylimidazole with subsequent bromination |
| Reactivity | Generally higher reactivity in cross-coupling reactions due to the lability of the C-Br bond. | Lower reactivity compared to the bromo-analogue, may require harsher reaction conditions or more active catalysts. | Requires an additional bromination step, which can lead to regioselectivity issues and the formation of di- or tri-brominated impurities. |
| Synthesis & Impurities | Typically synthesized by bromination of 1-ethylimidazole. Potential impurities include starting material, over-brominated species, and isomers. | Synthesis may involve different reagents, potentially leading to a different impurity profile. | Impurity profile is highly dependent on the brominating agent and reaction conditions. N-Bromosuccinimide (NBS) is a common reagent but can lead to multiple bromination products. |
| Cost | Generally moderate. | May be more or less expensive depending on the synthetic route. | Can be cost-effective if the bromination step is high-yielding and selective. |
| Quality Control Focus | Control of over-bromination and isomeric impurities. | Control of residual chlorinating agents and related impurities. | Strict control of the bromination step to minimize poly-brominated impurities. |
Logical Relationship of Synthetic Choice to QC Strategy
Caption: Impact of synthetic route on the impurity profile and required quality control focus.
Conclusion
Establishing a robust set of quality control parameters for industrial-grade 2-Bromo-1-ethyl-1H-imidazole is a critical, non-negotiable step in ensuring the quality and safety of pharmaceutical products. This guide has outlined the key analytical tests, their underlying scientific principles, and practical experimental protocols grounded in established regulatory frameworks like ICH and USP. By implementing these self-validating systems for identification, purity, water content, and residual solvents, drug development professionals can ensure batch-to-batch consistency and mitigate risks in their API manufacturing processes. The comparative analysis of alternatives further underscores the importance of a holistic approach, where the choice of synthetic route directly informs the quality control strategy. Ultimately, a deep understanding and rigorous application of these principles are fundamental to the successful and compliant development of new medicines.
References
-
United States Pharmacopeia. General Chapter <921> Water Determination. [Link]
-
USP 467 Residual Solvents Guide for Pharma Manufacturers. (2023, July 9). ResolveMass. [Link]
-
ICH. (2023, November 1). Q11: Development and Manufacture of Drug Substances. European Medicines Agency. [Link]
-
ICH. (2019, June 6). Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. European Medicines Agency. [Link]
-
ICH. (2021, September 21). Q3C(R8): Impurities: Guideline for Residual Solvents. European Medicines Agency. [Link]
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (2017). ResearchGate. [Link]
-
ICH. (2022, December 14). Q2(R2): Validation of Analytical Procedures. European Medicines Agency. [Link]
-
USP. <467> Residual Solvents. In United States Pharmacopeia. [Link]
-
Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Generic Pharma 21. [Link]
Sources
- 1. Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate | 1639289-05-6 [sigmaaldrich.com]
- 2. 2-ブロモ-1-メチル-1H-イミダゾール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 16681-59-7|2-Bromo-1-methyl-1H-imidazole|BLD Pharm [bldpharm.com]
- 4. CAS 16681-59-7|2-Bromo-1-Methyl-1H-Imidazole [rlavie.com]
- 5. 2-溴-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-Bromo-1-ethyl-1H-imidazole hydrochloride
CAS Number: 1390654-34-8 Molecular Formula: C₅H₇BrN₂[1] · HCl Chemical Class: Halogenated Imidazole Salt[1]
Part 1: Executive Safety Directive
Hazard Classification: CORROSIVE SOLID (Category 1B) & ACUTE TOXICANT [1]
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact salt is often extrapolated, the structural combination of a halogenated imidazole core with a hydrochloride counter-ion dictates a strict Class 8 (Corrosive) handling protocol.
Upon contact with moisture (mucous membranes, humidity), this compound can hydrolyze to release hydrochloric acid and potentially hydrobromic acid byproducts. It poses a risk of irreversible eye damage and severe respiratory irritation. Treat this substance as a high-potency skin and eye corrosive. [1]
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this specific matrix designed for handling corrosive, hygroscopic organic salts.
| PPE Component | Material Specification | Critical Usage Note |
| Primary Hand Protection | Nitrile Rubber (Min.[1] thickness: 0.11 mm) | Standard disposable nitrile is acceptable for incidental contact (weighing <1g). |
| Secondary Hand Protection | Long-cuff Nitrile or Neoprene (Min.[1] thickness: 0.3 mm) | MANDATORY for synthesis scale-up (>5g) or when dissolving in organic solvents.[1] |
| Eye Protection | Chemical Splash Goggles (Indirect Venting) | Safety glasses are insufficient . Fine dust particles can bypass side shields and cause corneal burns. |
| Respiratory Protection | N95 / P100 Respirator (if outside hood) | Primary Control: Handle only in a certified fume hood. If weighing outside, a respirator is mandatory. |
| Body Protection | High-Neck Lab Coat (Cotton/Poly blend) | Synthetic fibers (pure polyester) can melt if a reaction exotherms; cotton blends are safer. |
PPE Selection Logic Flow
The following decision tree illustrates the required PPE escalation based on operational scale.
Figure 1: PPE escalation logic based on experimental scale and engineering controls.
Part 3: Operational Handling Workflow
This protocol ensures scientific integrity by preventing compound degradation (hygroscopicity) while maximizing safety.
1. Storage & Retrieval
-
Environment: Store at -20°C under an inert atmosphere (Argon or Nitrogen). The hydrochloride salt is hygroscopic; moisture absorption alters stoichiometry and degrades the imidazole ring over time.
-
Equilibration: Allow the sealed container to reach room temperature before opening. This prevents water condensation on the cold solid, which causes immediate clumping and hydrolysis.
2. Weighing & Transfer
-
Static Control: Fine crystalline salts often carry static charge. Use an antistatic gun or polonium strip if the powder "jumps" during spatula transfer.
-
Containment: Perform all weighing inside a chemical fume hood. If the balance is external, transfer the solid into a tared, screw-top vial inside the hood before moving to the balance.
3. Reaction Setup
-
Solvent Addition: When dissolving, add solvent slowly. The solvation of hydrochloride salts can be slightly exothermic.[1]
-
Base Neutralization: If the free base is required in situ, add the organic base (e.g., Triethylamine, DIPEA) dropwise. Expect the formation of triethylammonium chloride salts (white precipitate/smoke).
Part 4: Emergency Response Protocols
Spill Response Decision Tree
Immediate action reduces the risk of chronic sensitization or facility contamination.
Figure 2: Decision matrix for chemical spill containment and cleanup.
First Aid Measures
-
Eye Contact: CRITICAL. Rinse immediately with water for 15 minutes.[2][3][4] The hydrochloride moiety creates an acidic environment on the cornea.[1] Seek an ophthalmologist immediately.
-
Skin Contact: Brush off dry particles before rinsing. Adding water to a large pile of powder on the skin can create a concentrated acid burn. Once brushed, wash with soap and water.[5][6]
-
Inhalation: Move to fresh air. If wheezing occurs (indicative of HCl inhalation), seek medical attention.
Part 5: Waste Disposal & Deactivation[1]
Do not dispose of down the drain. This compound is toxic to aquatic life and corrosive to plumbing.
-
Chemical Compatibility: Segregate from strong oxidizing agents (e.g., nitric acid, permanganates) to prevent the liberation of bromine gas.
-
Deactivation (Small Scale):
-
Dissolve the waste in a combustible solvent (e.g., ethanol or acetone).
-
Neutralize with a dilute base (5% Sodium Bicarbonate) until pH 7.
-
-
Final Disposal: Label as "Halogenated Organic Waste" . The presence of bromine requires specific high-temperature incineration protocols to capture acid gases.[1]
References
-
PubChem. (n.d.). Compound Summary: 2-Bromo-1-methyl-1H-imidazole (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Corrosive Solids. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
